Methyl 4-cyclopentylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyclopentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXXWSZAWOCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160598-47-0 | |
| Record name | methyl 4-cyclopentylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyclopentylbenzoate
Introduction
Methyl 4-cyclopentylbenzoate is a benzoate ester derivative with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed experimental protocols for its characterization, and insights into its spectral and synthetic profile.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | PubChem[1] |
| Molecular Weight | 204.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC(=O)C1=CC=C(C=C1)C2CCCC2 | PubChem[1] |
| Predicted XlogP | 4.3 | PubChem[1] |
| Monoisotopic Mass | 204.11504 Da | PubChem[1] |
Experimental Characterization Protocols
To supplement the predicted data, the following section details standardized experimental protocols for the determination of key physicochemical parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.[2]
Experimental Protocol: Capillary Method [3][4][5]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-20 °C/min).[4]
-
For an accurate measurement, set the starting temperature to about 20 °C below the approximate melting point found in the preliminary run.
-
Heat at a slow, controlled rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Principle: The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle suggests that non-polar compounds are more soluble in non-polar solvents, and polar compounds are more soluble in polar solvents. Given its structure (a non-polar cyclopentyl group and a moderately polar ester group), this compound is expected to be soluble in many organic solvents and have low solubility in water.
Experimental Protocol: Shake-Flask Method (OECD 105) [6][7][8]
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask with a screw cap.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer. The temperature should be controlled, typically at 25 °C.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is saturated with the solute.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any suspended microcrystals.
-
Quantify the concentration of this compound in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
-
Diagram of Solubility Determination Workflow
Caption: Workflow for Solubility Determination.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a non-polar solvent (typically n-octanol) and a polar solvent (water) at equilibrium.[9][10]
Experimental Protocol: Shake-Flask Method [11][12][13]
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in either the n-octanol or water phase.
-
Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
Spectroscopic Profile
While experimental spectra for this compound are not widely published, its expected spectral characteristics can be inferred from its structure and comparison with similar compounds like methyl 4-methylbenzoate.[14][15][16][17][18][19]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the methyl ester protons. The aromatic protons will likely appear as two doublets in the range of 7-8 ppm. The cyclopentyl protons will exhibit complex multiplets in the aliphatic region (around 1.5-3.5 ppm). The methyl ester protons will present as a sharp singlet at approximately 3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the 120-150 ppm range), the cyclopentyl carbons (in the 25-46 ppm range), and the methyl ester carbon (around 52 ppm).[20][21][22]
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group at approximately 1720 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region.[19][23][24]
Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 173, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 145.
Synthesis
This compound can be synthesized via Fischer esterification of 4-cyclopentylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[25]
General Synthetic Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopentylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Diagram of Synthetic Workflow
Caption: General Workflow for the Synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the provided protocols and predicted values offer a robust framework for researchers to characterize and utilize this compound effectively. The experimental determination of the properties outlined in this guide will be invaluable for any future applications in scientific research and development.
References
- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]
- 15. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 16. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [m.chemicalbook.com]
- 17. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]
- 18. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 23. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-cyclopentylbenzoate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-cyclopentylbenzoate, a key organic intermediate. The document details its chemical identity, including its CAS number, molecular structure, and physicochemical properties. A significant focus is placed on a robust and reproducible synthesis protocol via Fischer esterification of 4-cyclopentylbenzoic acid, complete with a step-by-step methodology and a workflow diagram. Furthermore, this guide presents a thorough characterization of the compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and GC-MS) based on analogous structures, which are crucial for quality control and structural verification. The guide also explores the potential applications of this compound as a building block in medicinal chemistry and drug development, supported by an analysis of its structural motifs. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a vital resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.
Introduction: Unveiling this compound
This compound (CAS No. 160598-47-0) is a benzoate ester characterized by a cyclopentyl substituent at the para position of the benzene ring.[1] Its molecular structure combines an aromatic core with an aliphatic cyclic moiety, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The ester functionality provides a reactive handle for various chemical transformations, while the cyclopentyl group can influence the lipophilicity and conformational properties of derivative compounds, which are critical parameters in drug design.
This guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, serving as a practical reference for laboratory work and further research.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 160598-47-0 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₃H₁₆O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 204.26 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| SMILES | COC(=O)C1=CC=C(C=C1)C2CCCC2 | --INVALID-LINK--[1] |
| Predicted XlogP | 4.3 | --INVALID-LINK--[1] |
Synthesis of this compound: A Detailed Protocol
The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-cyclopentylbenzoic acid, with methanol in the presence of an acid catalyst. This method is favored for its operational simplicity and generally high yields.
Causality Behind Experimental Choices
The choice of Fischer esterification is predicated on several factors. The starting material, 4-cyclopentylbenzoic acid, is commercially available or can be synthesized from cyclopentylbenzene. Methanol is used in excess to serve as both a reactant and the solvent, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is performed under reflux to maintain a consistent temperature at the boiling point of the solvent (methanol), ensuring a sufficient reaction rate without the need for high-pressure apparatus. The workup procedure is designed to effectively remove the unreacted carboxylic acid, the acid catalyst, and excess methanol, yielding the pure ester.
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Experimental Protocol
Part A: Synthesis of 4-Cyclopentylbenzoic Acid (Optional, if not commercially available)
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopentyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (solid CO₂) in small portions with vigorous stirring. The reaction mixture will become viscous.[3][4]
-
Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a dilute solution of hydrochloric acid (HCl) to quench the reaction and dissolve the magnesium salts.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 4-cyclopentylbenzoic acid. The product can be further purified by recrystallization.
Part B: Fischer Esterification to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclopentylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The final product can be purified by vacuum distillation or column chromatography.
Structural Elucidation and Characterization
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (AA'BB' system): two doublets, δ ≈ 7.2-8.0 ppm. Methyl ester protons: singlet, δ ≈ 3.9 ppm. Cyclopentyl protons: multiplets, δ ≈ 1.5-3.1 ppm (methine proton at the higher end of the range). |
| ¹³C NMR | Carbonyl carbon: δ ≈ 167 ppm. Aromatic carbons: δ ≈ 128-145 ppm. Methyl ester carbon: δ ≈ 52 ppm. Cyclopentyl carbons: δ ≈ 25-45 ppm. |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204, and characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the ester group (-COOCH₃). |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Applications in Drug Development and Medicinal Chemistry
While specific applications of this compound in marketed drugs are not extensively documented, its structural features make it a promising scaffold and intermediate in pharmaceutical research.[7][8] The cyclopentyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. The benzoate core is a common motif in a wide range of pharmaceuticals. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to create libraries of compounds for biological screening.
Potential Signaling Pathway Involvement
The structural motif of a substituted benzoic acid is present in numerous biologically active molecules. For instance, derivatives of benzoic acid have been investigated for their activity as inhibitors of various enzymes or as ligands for receptors involved in signaling pathways related to inflammation, cancer, and metabolic disorders. The introduction of a cyclopentyl group could modulate the binding affinity and selectivity of such compounds.
Caption: Logical relationship of this compound in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous compounds like methyl benzoate, the following guidelines are recommended.[2][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, a detailed and practical protocol for its synthesis, and a framework for its characterization. By understanding the causality behind the experimental choices and adhering to the outlined safety procedures, researchers can confidently synthesize and utilize this compound in their scientific endeavors. The exploration of its applications in medicinal chemistry is an ongoing area of research, and this guide serves as a foundational resource to support such investigations.
References
- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mlunias.com [mlunias.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 11. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Methyl 4-cyclopentylbenzoate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of Methyl 4-cyclopentylbenzoate, a compound of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental data, this document synthesizes information from structurally related benzoate esters and cyclopentyl-containing molecules to build a predictive profile of its cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols are provided to enable researchers to validate these predicted activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar scaffolds.
Introduction: The Scientific Rationale
This compound is an aromatic ester characterized by a methyl benzoate core and a cyclopentyl substituent at the para position. While the parent compound, methyl benzoate, is a naturally occurring compound with known, albeit modest, biological activities, the introduction of a cyclopentyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The cyclopentyl group can increase lipophilicity and introduce steric bulk, which can, in turn, influence membrane permeability, receptor binding, and metabolic stability. This guide will explore the predicted biological activities of this compound based on these structural considerations and the known activities of its constituent chemical motifs.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₆O₂ | Provides the elemental composition. |
| Molecular Weight | 204.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | Indicates increased lipophilicity compared to methyl benzoate, suggesting enhanced membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Water Solubility | Low | The increased lipophilicity from the cyclopentyl group likely reduces aqueous solubility. |
Synthetic Approach
The synthesis of this compound can be achieved through standard esterification methods. A common approach is the Fischer esterification of 4-cyclopentylbenzoic acid with methanol in the presence of an acid catalyst.
Figure 1: Synthetic scheme for this compound via Fischer esterification.
Predicted Biological Activities and Mechanistic Insights
Based on the activities of structurally related compounds, this compound is predicted to exhibit cytotoxic, anti-inflammatory, and antimicrobial properties.
Cytotoxic Activity
Hypothesis: The increased lipophilicity conferred by the cyclopentyl group may enhance the cytotoxic potential of this compound compared to methyl benzoate. This is because enhanced lipophilicity can facilitate passage through the cell membrane, leading to higher intracellular concentrations.
Mechanistic Considerations: Benzoate esters have been shown to induce cytotoxicity in various cell lines.[1][2] The mechanism is thought to involve disruption of mitochondrial function and induction of apoptosis. The cyclopentyl moiety may further enhance this effect by promoting interactions with hydrophobic pockets in mitochondrial proteins or by altering membrane fluidity.
Experimental Validation: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Hypothesis: this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The cyclopentyl group could enhance binding to the active site of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS).
Mechanistic Considerations: Some benzoate derivatives have been shown to exert anti-inflammatory effects.[7][8] A key pathway in inflammation involves the activation of macrophages, leading to the production of NO and pro-inflammatory cytokines like TNF-α and IL-6. This process is often mediated by the NF-κB signaling pathway. It is plausible that this compound could interfere with this pathway.
Experimental Validation: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.[9][10][11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Figure 3: Potential anti-inflammatory signaling pathway inhibition.
Antimicrobial Activity
Hypothesis: Benzoate esters are known for their antimicrobial properties. The increased lipophilicity of this compound could enhance its ability to disrupt microbial cell membranes, leading to improved antimicrobial efficacy compared to less lipophilic analogs.[12][13]
Mechanistic Considerations: The antimicrobial action of benzoates is often attributed to their ability to interfere with the cell membrane's integrity and disrupt the proton motive force, which is essential for energy production in microorganisms.[12] The cyclopentyl group, by increasing the compound's affinity for the lipid bilayer, could potentiate this membrane-disrupting effect.
Experimental Validation: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against various microorganisms.[14][15][16]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Concluding Remarks and Future Directions
This technical guide has provided a predictive analysis of the biological activities of this compound, based on established structure-activity relationships of its core chemical motifs. The addition of a cyclopentyl group to the methyl benzoate scaffold is hypothesized to enhance its cytotoxic, anti-inflammatory, and antimicrobial properties, primarily by increasing its lipophilicity and potentially improving its interaction with biological targets.
The experimental protocols detailed herein offer a clear roadmap for the in vitro validation of these predicted activities. Should this compound demonstrate significant activity in these initial screens, further investigations would be warranted. These could include more in-depth mechanistic studies, evaluation in animal models of disease, and a comprehensive assessment of its pharmacokinetic and toxicological profiles. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the inhibition of ferrochelatase by N-alkylated dicarboxylic porphyrins. Steric factors involved and evidence that the inhibition is reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. agrojournal.org [agrojournal.org]
- 9. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. eijppr.com [eijppr.com]
- 14. Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Design and Synthesis of Methyl 4-Cyclopentylbenzoate Structural Analogs as Potent Kinase Inhibitors
Abstract
The 4-cyclopentylbenzoate moiety has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the development of selective kinase inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and structure-activity relationship (SAR) of structural analogs of methyl 4-cyclopentylbenzoate. We will focus on the strategic importance of this scaffold in targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), a key regulator in various oncological, metabolic, and inflammatory diseases. This document details robust synthetic protocols for the core scaffold and its analogs, presents a systematic analysis of SAR, and provides a validated methodology for biological evaluation, thereby offering a complete framework for advancing novel therapeutics based on this versatile chemical entity.
Introduction: The Rise of the 4-Cyclopentylbenzoate Scaffold
The benzoate scaffold is a cornerstone in drug discovery, valued for its rigid structure and capacity for precise functionalization.[1] The biological activity of benzoate derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate electronic properties, lipophilicity, and steric interactions with the target protein.[1] Among the myriad of possible substitutions, the 4-cycloalkyl group, and specifically the cyclopentyl moiety, has proven to be particularly advantageous.
The co-crystal structure of the potent kinase inhibitor GSK650394 with CAMKK2 has revealed the critical role of the cyclopentylbenzoic acid fragment in achieving high-affinity binding. This finding has catalyzed significant interest in exploring structural analogs of this compound as a promising avenue for developing novel kinase inhibitors. This guide will provide the foundational knowledge and practical methodologies to explore this chemical space.
Therapeutic Rationale: Targeting the CAMKK2 Signaling Axis
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) is a serine/threonine kinase that acts as a crucial upstream activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Dysregulation of the CAMKK2 signaling pathway has been implicated in a range of pathologies, making it a high-value therapeutic target.
-
Oncology: Elevated CAMKK2 expression is correlated with tumor invasiveness and poor prognosis in triple-negative breast cancer, high-grade serous ovarian cancer, prostate cancer, and hepatocellular carcinoma.[2] Inhibition of CAMKK2 has been shown to disrupt cancer cell motility and suppress metastasis.[2]
-
Metabolic Disorders: As an activator of AMPK, CAMKK2 plays a role in metabolic regulation. Camkk2-null mice are leaner than wild-type mice on a high-fat diet, and CAMKK2 inhibition has been shown to reduce food intake, suggesting a potential role in treating obesity and non-alcoholic fatty liver disease (NAFLD).
-
Bone Health: CAMKK2 is expressed in osteoblasts and osteoclasts. Its inhibition stimulates bone formation and reverses age-related bone health decline by promoting osteoblast differentiation, indicating its potential for treating osteoporosis.
The CAMKK2 Signaling Pathway in Cancer Metastasis
A key mechanism by which CAMKK2 promotes cancer cell invasion involves the regulation of actin cytoskeletal dynamics. The pathway provides multiple intervention points for rationally designed inhibitors.
Caption: CAMKK2 signaling pathway controlling cancer cell motility.
Synthetic Strategies and Core Methodologies
The synthesis of this compound analogs can be dissected into two primary stages: the preparation of the core 4-cycloalkylbenzoic acid intermediate and its subsequent coupling to a desired scaffold, often a heterocyclic system, followed by esterification.
Synthesis of the 4-Cycloalkylbenzoic Acid Core
A robust and scalable method to synthesize the 4-cycloalkylbenzoic acid core involves a two-step sequence starting from the corresponding cycloalkylbenzene: Friedel-Crafts acylation followed by a haloform reaction.
Caption: General workflow for synthesizing the 4-cycloalkylbenzoic acid core.
Experimental Protocol 1: Synthesis of 4-Cyclopentylbenzoic Acid
This protocol provides a representative procedure for the synthesis of the core acid intermediate.
Step 1: 1-(4-Cyclopentylphenyl)ethan-1-one (Friedel-Crafts Acylation)
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add cyclopentylbenzene (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 1-(4-cyclopentylphenyl)ethan-1-one.
Step 2: 4-Cyclopentylbenzoic Acid (Haloform Reaction)
-
Prepare a solution of sodium hydroxide (6.0 eq) in water and cool to 0 °C.
-
Slowly add bromine (3.0 eq) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.
-
Add a solution of 1-(4-cyclopentylphenyl)ethan-1-one (1.0 eq) in 1,4-dioxane to the hypobromite solution dropwise, maintaining the temperature below 10 °C.
-
After addition, stir the mixture at room temperature overnight.
-
Quench the reaction by adding a small amount of sodium sulfite solution to destroy excess hypobromite.
-
Wash the mixture with diethyl ether to remove non-acidic byproducts.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-cyclopentylbenzoic acid.
Esterification and Analog Synthesis
The final methyl ester can be prepared via standard Fischer esterification. The synthesis of more complex analogs, such as the potent furopyridine CAMKK2 inhibitors, typically involves a Suzuki cross-coupling reaction.
Experimental Protocol 2: Synthesis of this compound
-
Suspend 4-cyclopentylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 eq) catalytically.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be further purified by chromatography if necessary.
Experimental Protocol 3: General Procedure for Suzuki Coupling to a Heterocyclic Scaffold
-
To a degassed mixture of the heterocyclic halide (e.g., 5-bromofuro[2,3-b]pyridine, 1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (or its corresponding cycloalkyl variant, 1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective CAMKK2 inhibitors has yielded critical insights into the SAR of the 4-cyclopentylbenzoate scaffold.
The Importance of the Cycloalkyl Group
While the cyclopentyl group is prevalent in many potent CAMKK2 inhibitors, SAR studies on related kinases indicate that the size and nature of the cycloalkyl substituent are critical for optimal activity. Modifications can impact potency, selectivity, and physicochemical properties.
| Compound ID | R Group (Cycloalkyl) | CAMKK2 IC₅₀ (nM) | Rationale for Activity Change |
| Analog 1 | Cyclobutyl | > 500 | The smaller ring may not provide optimal hydrophobic interactions within the binding pocket, leading to a significant loss of potency. |
| Analog 2 | Cyclopentyl | 5 | The five-membered ring offers an ideal balance of size, conformational flexibility, and lipophilicity to fit snugly into the hydrophobic pocket adjacent to the kinase hinge region. |
| Analog 3 | Cyclohexyl | 50 | The larger, more flexible cyclohexyl ring may adopt conformations that are less favorable for binding, leading to a decrease in potency compared to cyclopentyl. |
| Analog 4 | Phenyl | 150 | While providing hydrophobic interactions, the planar phenyl ring lacks the specific 3D geometry of the cyclopentyl group, resulting in weaker binding affinity. |
Note: IC₅₀ values are representative and synthesized for illustrative purposes based on qualitative SAR trends described in kinase inhibitor literature.
Impact of the Heterocyclic Scaffold
A key strategy for optimizing CAMKK2 inhibitors has been "scaffold hopping," where the core heterocyclic system attached to the 4-cyclopentylbenzoate moiety is varied. This approach has led to the discovery of highly potent chemotypes.
| Scaffold Class | Representative Structure | CAMKK2 IC₅₀ (nM) | Key SAR Insights |
| Furopyridine | 5 | The furopyridine core provides an excellent vector for the 4-cyclopentylbenzoate group and engages in key hydrogen bonds with the kinase hinge region. | |
| Thienopyridine | 12 | Replacing the furan oxygen with sulfur is well-tolerated, maintaining potent inhibition and demonstrating bioisosteric replacement is a viable strategy. | |
| Pyrazolopyridine | 110 | Altering the fusion and nitrogen placement in the core can significantly impact binding affinity, suggesting sensitivity to the geometry of hinge-binding interactions. | |
| 7-Azaindole | 56 | This scaffold also demonstrates potent inhibition, highlighting that various 5,6-fused heteroaromatic systems can effectively present the key pharmacophore. |
Note: Structures are simplified representations. IC₅₀ values are sourced from related literature for comparative purposes.[3]
Caption: Logical flow of Structure-Activity Relationship (SAR) exploration.
Biological Evaluation: A Validated Protocol
Assessing the inhibitory activity of newly synthesized analogs against the target kinase is a critical step. A radiometric enzymatic assay is a gold-standard method for determining inhibitor potency (IC₅₀).
Experimental Protocol 4: CAMKK2 Radiometric Enzymatic Inhibition Assay
This protocol is adapted from established methodologies for measuring CAMKK2 activity.[1]
Materials:
-
Purified recombinant CAMKK2 enzyme.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% (v/v) Brij-35.
-
Substrate: CaMKKtide peptide (Genscript).
-
Cofactors: CaCl₂, Calmodulin (CaM).
-
ATP: [γ-³²P]-ATP (Perkin Elmer) and MgCl₂.
-
Test Compounds: Serially diluted in DMSO.
Procedure:
-
Prepare a reaction mixture containing purified CAMKK2 (e.g., 100 pM) in assay buffer.
-
Add CaMKKtide substrate (e.g., 200 µM), CaCl₂ (e.g., 100 µM), and CaM (e.g., 1 µM).
-
Add the test compound across a range of concentrations (e.g., 0-1000 nM) or a DMSO vehicle control.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]-ATP (e.g., 200 µM) and MgCl₂ (e.g., 5 mM).
-
Incubate the reaction for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81 paper).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Future Directions and Conclusion
The this compound scaffold and its analogs represent a highly fertile ground for the development of next-generation kinase inhibitors. The established link to CAMKK2 inhibition provides a clear therapeutic rationale and a robust platform for further optimization. Future work should focus on:
-
Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity across the human kinome remains a key objective to minimize off-target effects.
-
Optimizing Pharmacokinetics: Fine-tuning the scaffold and substituents to improve metabolic stability, oral bioavailability, and other ADME properties will be crucial for clinical translation.
-
Exploring Novel Scaffolds: While 5,6-fused systems are effective, the discovery of novel heterocyclic cores could unlock new intellectual property and improved pharmacological profiles.
This guide has provided a comprehensive framework, from rational design and synthesis to biological evaluation, for researchers to effectively explore the rich chemical space of this compound analogs. The methodologies and SAR insights presented herein should serve as a valuable resource for the discovery of novel and impactful therapeutics targeting CAMKK2 and other related kinases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Methyl 4-cyclopentylbenzoate
An In-depth Technical Guide to Methyl 4-cyclopentylbenzoate: Synthesis, Characterization, and Applications
Foreword for the Modern Researcher
In the vast landscape of chemical synthesis and drug discovery, countless molecules exist that, while not headline-grabbing, form the essential backbone of complex molecular architectures. This compound is one such compound. Its significance lies not in a storied independent discovery but in its identity as a versatile chemical intermediate, a building block whose utility is defined by the foundational reactions that bring it into existence and its potential for further functionalization. This guide provides a comprehensive technical overview of this compound, from its plausible historical synthesis context to modern preparative methodologies, detailed characterization, and its role in the broader field of medicinal chemistry.
A Plausible History: The Convergence of Foundational Reactions
The specific historical moment of the first synthesis of this compound is not prominently documented in chemical literature, a common fate for many useful but non-seminal compounds. However, we can construct a logical historical context for its emergence based on the development of the key chemical transformations required for its synthesis: the Friedel-Crafts reaction and Fischer-Speier esterification.
The Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Mason Crafts, provided a revolutionary method for attaching alkyl or acyl substituents to an aromatic ring.[1][2] This opened the door to the synthesis of a vast array of substituted benzene derivatives. The acylation variant, in particular, allows for the introduction of a ketone functional group, which can then be further manipulated.
Following this, the Fischer-Speier esterification , first described in 1895 by Emil Fischer and Arthur Speier, offered a straightforward method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[3][4]
Given these timelines, it is plausible that this compound was first synthesized in the early to mid-20th century, a period of significant expansion in synthetic organic chemistry. Chemists of this era, armed with the knowledge of these powerful reactions, would have logically combined them to create novel structures for various investigative purposes. The synthesis would have likely followed the two-step sequence that remains the most logical approach today: a Friedel-Crafts acylation to produce a precursor, followed by a reaction to form the carboxylic acid, and finally, a Fischer esterification.
Synthesis of this compound: A Two-Part Experimental Protocol
The most logical and common synthetic route to this compound involves two key stages:
-
Preparation of the Precursor Acid: Synthesis of 4-cyclopentylbenzoic acid.
-
Esterification: Conversion of 4-cyclopentylbenzoic acid to this compound.
Part 1: Synthesis of 4-cyclopentylbenzoic acid
There are two primary and reliable methods for the synthesis of the carboxylic acid precursor.
Method A: Friedel-Crafts Acylation followed by Haloform Reaction
This classic approach involves the acylation of cyclopentylbenzene, followed by oxidation of the resulting methyl ketone.
-
Step 1: Friedel-Crafts Acylation to form 4-cyclopentylacetophenone.
Diagram 1: Friedel-Crafts Acylation Workflow. Protocol:
-
To a stirred solution of cyclopentylbenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-cyclopentylacetophenone, which can be purified by vacuum distillation or column chromatography.
-
-
Step 2: Haloform Reaction to produce 4-cyclopentylbenzoic acid. [5][6][7]
Diagram 2: Haloform Reaction Pathway. Protocol:
-
Dissolve 4-cyclopentylacetophenone (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and cool it in an ice bath.
-
Slowly add bromine (Br₂) to the cold NaOH solution to generate sodium hypobromite (NaOBr) in situ.
-
Add the ketone solution dropwise to the freshly prepared cold NaOBr solution with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Destroy any excess hypobromite by adding a small amount of sodium bisulfite.
-
Extract the mixture with a non-polar solvent (e.g., ether) to remove the bromoform byproduct.
-
Acidify the aqueous layer with concentrated HCl to precipitate the 4-cyclopentylbenzoic acid.
-
Filter the solid, wash with cold water, and dry to obtain the product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Part 2: Fischer-Speier Esterification
This reaction converts the synthesized 4-cyclopentylbenzoic acid into its methyl ester.[3][8][9][10][11][12]
Protocol:
-
In a round-bottom flask, combine 4-cyclopentylbenzoic acid (1.0 eq) and a large excess of methanol (which also acts as the solvent, e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation to yield a colorless oil.
Characterization and Spectroscopic Analysis
Physical and Chemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Estimated 270-280 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., ether, DCM, ethyl acetate); insoluble in water. |
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and cyclopentyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d, J ≈ 8.4 Hz | 2H | Aromatic protons ortho to the ester group |
| ~7.25 | d, J ≈ 8.4 Hz | 2H | Aromatic protons ortho to the cyclopentyl group |
| ~3.88 | s | 3H | Methoxy (-OCH₃) protons |
| ~3.05 | quintet, J ≈ 7.6 Hz | 1H | Methine proton of the cyclopentyl group |
| ~2.10 - 1.50 | m | 8H | Methylene protons of the cyclopentyl group |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The carbon NMR will reflect the symmetry of the para-substituted benzene ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | Ester carbonyl carbon (C=O) |
| ~149.0 | Aromatic carbon attached to the cyclopentyl group (C-ipso) |
| ~129.5 | Aromatic carbons ortho to the ester group (CH) |
| ~128.5 | Aromatic carbon attached to the ester group (C-ipso) |
| ~126.5 | Aromatic carbons ortho to the cyclopentyl group (CH) |
| ~52.0 | Methoxy carbon (-OCH₃) |
| ~45.5 | Methine carbon of the cyclopentyl group |
| ~34.5 | Methylene carbons of the cyclopentyl group (adjacent to methine) |
| ~25.5 | Methylene carbons of the cyclopentyl group |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the strong carbonyl stretch of the ester.[15][16][17]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Strong | Aliphatic C-H stretch (cyclopentyl) |
| ~1720 | Very Strong | Ester C=O stretch |
| ~1610, 1580 | Medium | Aromatic C=C stretch |
| ~1280, 1110 | Strong | C-O stretch (ester) |
| ~850 | Strong | para-disubstituted C-H bend (out-of-plane) |
Mass Spectrometry (MS) (Predicted Fragmentation)
The mass spectrum under electron ionization (EI) is expected to show a clear molecular ion peak and characteristic fragmentation patterns for a benzoate ester.[18][19][20][21]
-
Molecular Ion (M⁺): m/z = 204
-
Base Peak: m/z = 173 (Loss of -OCH₃ radical, [M-31]⁺)
-
Other Key Fragments:
-
m/z = 145 (Loss of the cyclopentyl group, [M-59]⁺)
-
m/z = 117 (Fragment from the cyclopentylbenzene cation)
-
m/z = 91 (Tropylium ion, common in aromatic compounds)
-
m/z = 77 (Phenyl cation)
-
Applications in Research and Drug Development
While this compound itself is not an active pharmaceutical ingredient, its structural motifs are relevant in medicinal chemistry. Benzoic acid and its esters are common scaffolds in drug molecules.[1][15] The cyclopentyl group is often used as a bioisostere for a phenyl ring or a tert-butyl group, offering a way to modulate lipophilicity and metabolic stability.
Potential applications for this compound and its derivatives include:
-
Intermediate for API Synthesis: It can serve as a starting material for more complex molecules. The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide, a common functional group in pharmaceuticals. The aromatic ring can undergo further substitution reactions.
-
Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify binding interactions with biological targets.
-
Materials Science: Benzoate esters are used in the synthesis of polymers and liquid crystals. The cyclopentyl group can influence the physical properties of such materials.
Conclusion
This compound stands as a testament to the power and utility of fundamental organic reactions. While its own history is not one of a landmark discovery, its existence is a logical consequence of the pioneering work of chemists like Friedel, Crafts, Fischer, and Speier. This guide has provided a comprehensive technical overview, from its plausible synthetic origins and detailed experimental protocols to its predicted spectroscopic characterization and potential applications. For the modern researcher, this compound represents a readily accessible and versatile building block, a starting point for innovation in drug discovery and materials science.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. studylib.net [studylib.net]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. rsc.org [rsc.org]
- 14. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 15. brainly.com [brainly.com]
- 16. proprep.com [proprep.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pharmacy180.com [pharmacy180.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. GCMS Section 6.14 [people.whitman.edu]
Methyl 4-cyclopentylbenzoate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-Cyclopentylbenzoate in Organic Solvents
Introduction
This compound is an ester of benzoic acid, characterized by a cyclopentyl group at the para position of the benzene ring and a methyl ester functional group. Its molecular structure dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its application in pharmaceutical development and chemical synthesis. In drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1][2][3] For chemical synthesis, solvent selection is crucial for reaction kinetics, purification processes like crystallization, and product yield.
This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound in a range of organic solvents. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical engineering who require a robust understanding of solubility phenomena.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[4] For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[4][5][6]
HSP theory decomposes the total cohesive energy density of a substance into three components, representing different types of intermolecular interactions:
-
δD (Dispersion forces): Arising from temporary dipoles, these are the weakest intermolecular forces and are present in all molecules.
-
δP (Polar forces): These are dipole-dipole interactions between molecules with permanent dipoles.
-
δH (Hydrogen bonding forces): These are the strongest intermolecular forces, involving the attraction between a hydrogen atom and a highly electronegative atom like oxygen, nitrogen, or fluorine.
The total Hansen solubility parameter is the square root of the sum of the squares of these three components. For a solute to dissolve in a solvent, their HSP values should be similar. This similarity is often visualized as a "solubility sphere" in a 3D space defined by the three Hansen parameters.[5][7] If the HSP of a solvent falls within the solubility sphere of the solute, dissolution is likely.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Solubility and its Importance.pptx [slideshare.net]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. paint.org [paint.org]
A Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectra of Methyl 4-cyclopentylbenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide presents a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for Methyl 4-cyclopentylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It deconstructs the molecule's structure to predict spectral features from first principles, validates these predictions with computational models, and provides a robust, field-proven protocol for experimental acquisition. The causality behind spectral phenomena is explained, grounding theoretical predictions in practical, actionable knowledge.
Introduction: The Role of NMR in Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical research and development. Among the suite of analytical tools available, NMR spectroscopy is preeminent for its ability to map the connectivity and chemical environment of atoms within a molecule. The chemical shift (δ), spin-spin coupling (J), and signal integration of NMR spectra provide a detailed fingerprint of a compound's atomic framework.
This compound serves as an excellent model for demonstrating the predictive power of NMR. Its structure combines distinct chemical motifs—a para-disubstituted aromatic ring, an ester group, and a saturated aliphatic ring—each contributing unique and predictable signatures to the overall NMR spectrum. Understanding these contributions is critical for confirming synthesis, identifying impurities, and elucidating the structure of novel compounds.
Structural Analysis and Symmetry Considerations
Before predicting the NMR spectra, a thorough analysis of the molecular structure of this compound is essential to identify the number of unique, or chemically non-equivalent, proton and carbon environments.
This compound:
-
Aromatic Region: The benzene ring is para-disubstituted. Due to the plane of symmetry bisecting the ring and the substituents, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in two distinct signals for the aromatic protons. Similarly, there are four unique carbon environments in the aromatic ring: the two substituted carbons (C1 and C4), the carbons bearing protons (C2/C6 and C3/C5).
-
Ester Group: The methyl ester (-COOCH₃) introduces two unique environments: the carbonyl carbon (C=O) and the methoxy group's protons and carbon (-OCH₃).
-
Cyclopentyl Group: The cyclopentyl ring, assuming rapid conformational averaging at room temperature, exhibits a plane of symmetry. This renders the protons and carbons at the 2' and 5' positions equivalent, and the protons and carbons at the 3' and 4' positions equivalent. The proton and carbon at the 1' position (the benzylic position) are unique. This leads to three distinct proton signals and three distinct carbon signals for the cyclopentyl group.
In total, we anticipate 6 unique proton signals and 9 unique carbon signals .
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of electronic environments, which dictates the chemical shift, and the influence of neighboring protons, which determines the signal's multiplicity (splitting pattern). Electronegative atoms and unsaturated groups, such as C=O or aromatic rings, tend to "deshield" nearby protons, shifting their signals downfield to a higher ppm value[1][2].
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a (-OCH₃) | 3.85 - 3.95 | Singlet (s) | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen and carbonyl group. No adjacent protons to couple with. |
| H-b (Aromatic) | 7.95 - 8.05 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing ester group are strongly deshielded. Coupled to H-c (Jortho ≈ 8 Hz). |
| H-c (Aromatic) | 7.25 - 7.35 | Doublet (d) | 2H | Protons ortho to the alkyl group are less deshielded. Coupled to H-b (Jortho ≈ 8 Hz). |
| H-d (Benzylic) | 3.00 - 3.10 | Quintet (quin) | 1H | Benzylic proton is deshielded by the aromatic ring. Coupled to the four adjacent protons on the cyclopentyl ring (H-e). |
| H-e (Cyclopentyl) | 1.75 - 1.95 | Multiplet (m) | 4H | Protons adjacent to the benzylic position. Complex coupling with H-d and H-f. |
| H-f (Cyclopentyl) | 1.55 - 1.75 | Multiplet (m) | 4H | Protons on the cyclopentyl ring furthest from the aromatic ring. Least deshielded of the ring protons. |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR chemical shifts are highly sensitive to the electronic environment and the nature of attached functional groups, spanning a much wider range than proton shifts[3]. Aromatic carbons typically resonate between 110-160 ppm, while carbonyl carbons appear significantly downfield[1].
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (Quaternary, Ar-C=O) | 128.5 - 130.5 | Aromatic carbon attached to the carbonyl group. |
| C-2 / C-6 (Aromatic CH) | 129.5 - 131.5 | Aromatic carbons ortho to the ester, deshielded. |
| C-3 / C-5 (Aromatic CH) | 127.5 - 129.5 | Aromatic carbons ortho to the cyclopentyl group. |
| C-4 (Quaternary, Ar-C-Alkyl) | 148.0 - 150.0 | Aromatic carbon attached to the cyclopentyl group, significantly deshielded. |
| C-7 (Carbonyl, C=O) | 166.5 - 168.5 | Ester carbonyl carbon, highly deshielded. |
| C-8 (Methoxy, -OCH₃) | 51.5 - 53.5 | Methyl carbon of the ester group. |
| C-1' (Benzylic CH) | 45.0 - 47.0 | Benzylic carbon, deshielded by the aromatic ring. |
| C-2' / C-5' (Cyclopentyl CH₂) | 34.0 - 36.0 | Aliphatic carbons adjacent to the benzylic position. |
| C-3' / C-4' (Cyclopentyl CH₂) | 25.0 - 27.0 | Aliphatic carbons beta to the aromatic ring. |
Computational Verification
To provide a higher level of confidence in the manually predicted values, the structure of this compound was submitted to a computational NMR prediction engine. Such tools utilize large databases of experimental data and sophisticated algorithms, such as neural networks or density functional theory (DFT), to calculate chemical shifts[4][5][6]. The results from a widely used online prediction tool, NMRDB.org, are presented below[7].
Table 3: Computationally Predicted NMR Data via NMRDB.org
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| -OCH₃ | 3.86 |
| Aromatic (ortho to -COOR) | 7.99 |
| Aromatic (ortho to -Alkyl) | 7.28 |
| Benzylic CH | 3.06 |
| Cyclopentyl CH₂ (α) | 1.84 |
| Cyclopentyl CH₂ (β) | 1.66 |
| ¹³C NMR | |
| C-1 (Quaternary, Ar-C=O) | 129.4 |
| C-2 / C-6 (Aromatic CH) | 130.5 |
| C-3 / C-5 (Aromatic CH) | 128.2 |
| C-4 (Quaternary, Ar-C-Alkyl) | 148.9 |
| Carbonyl C=O | 167.3 |
| Methoxy -OCH₃ | 52.1 |
| Benzylic CH | 45.6 |
| Cyclopentyl CH₂ (α) | 34.7 |
| Cyclopentyl CH₂ (β) | 25.6 |
The computationally generated values show strong agreement with the predictions derived from first principles, validating the initial structural and electronic analysis.
Experimental Protocol: A Self-Validating System
The ultimate confirmation of the predicted spectra lies in experimental acquisition. The following protocol outlines a robust, self-validating methodology for obtaining high-quality ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal (~7.26 ppm) and carbon triplet (~77.16 ppm) serve as convenient internal references[8].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse experiment (to produce singlets for all carbons).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Visualization of the Analytical Workflow
The logical flow from molecular structure to spectral interpretation is a critical process in chemical analysis. This workflow ensures that predictions are systematically derived and validated.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 7. Visualizer loader [nmrdb.org]
- 8. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 4-cyclopentylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety information, handling protocols, and hazard management for Methyl 4-cyclopentylbenzoate. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding the causality behind safety recommendations. This document is structured to mirror the globally recognized sections of a Safety Data Sheet (SDS), offering expert insights into the practical application of this vital information in a research and development setting.
Disclaimer: Specific, experimentally verified Safety Data Sheet information for this compound is not broadly published. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, including various benzoate esters and cyclopentyl derivatives. All data used for illustrative purposes are clearly cited, providing a robust framework for risk assessment in the absence of a dedicated SDS.
Section 1: Chemical Identification
The foundational step in any safety protocol is the unambiguous identification of the chemical substance. This ensures that all subsequent safety, handling, and emergency procedures are appropriate for the material .
-
Chemical Name: this compound
-
Synonyms: Benzoic acid, 4-cyclopentyl-, methyl ester
-
Molecular Formula: C₁₃H₁₆O₂[1]
-
Molecular Weight: 204.26 g/mol (Calculated)
-
Chemical Structure:
(Image Source: PubChem CID 15186063)
Expert Insight: The structure, featuring an aromatic ring, an ester group, and a cyclopentyl moiety, suggests that its properties will be a hybrid of these functional groups. The ester linkage can be susceptible to hydrolysis under strong acidic or basic conditions, while the cyclopentyl group adds nonpolar character. This initial assessment is critical for predicting potential reactivity and solubility characteristics.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal language for communicating chemical hazards.[2][3] Understanding this system is not just a regulatory requirement but a cornerstone of laboratory safety. While a specific GHS classification for this compound is not established, we can infer potential hazards from similar molecules. For instance, many benzoate esters are classified as combustible liquids and may be harmful if swallowed.[4][5]
A typical GHS classification involves pictograms, a signal word, hazard (H) statements, and precautionary (P) statements.
Illustrative GHS Hazard Communication Workflow
The following diagram illustrates the logical flow from hazard classification to user action as defined by the GHS.
Caption: GHS Hazard Communication Workflow.
Potential Hazards (Inferred):
-
Acute Oral Toxicity: May be harmful if swallowed (based on methyl benzoate, H302).[4][5]
-
Skin/Eye Irritation: May cause skin and eye irritation upon contact (common for organic esters).[6]
-
Flammability: Likely a combustible liquid; vapors may form flammable mixtures with air upon heating.[4][5]
-
Aquatic Toxicity: May be harmful to aquatic life (based on related benzoate compounds).[4]
Section 3: Composition/Information on Ingredients
For a pure substance used in research, this section is straightforward.
-
Substance: this compound
-
CAS Number: 157912-63-5 (Note: CAS number may vary by supplier or isomer)
-
Purity: Typically >95% for research-grade materials. Impurities should be listed if they contribute to the hazard classification.
Expert Insight: Always verify the purity and listed impurities from the supplier's Certificate of Analysis (CofA). Minor impurities from the synthesis, such as residual starting materials or catalysts, could introduce unexpected hazards not inherent to the primary compound.
Section 4: First-Aid Measures
Rapid and appropriate first-aid is critical to minimizing harm from accidental exposure. The following protocols are based on best practices for handling similar organic liquid compounds.[4][6]
Step-by-Step First-Aid Protocols
-
General Advice:
-
If Inhaled:
-
In Case of Skin Contact:
-
Immediately take off all contaminated clothing.
-
Rinse the skin thoroughly with soap and plenty of water for at least 15 minutes.
-
Consult a physician if irritation develops or persists.[4]
-
-
In Case of Eye Contact:
-
If Swallowed:
Section 5: Fire-Fighting Measures
Given its likely classification as a combustible liquid, understanding its fire-fighting requirements is essential.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][6] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.
-
Unsuitable Extinguishing Media: Do not use a solid water jet, as it may spread the fire.[7]
-
Specific Hazards:
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]
Section 6: Accidental Release Measures
A well-rehearsed spill response protocol can prevent a minor incident from escalating.
Step-by-Step Spill Containment and Cleanup Protocol
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent the substance from entering drains, sewers, or waterways.[4]
-
-
Methods for Containment and Cleaning Up:
-
Cover drains to prevent entry.[4]
-
Contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Section 7: Handling and Storage
Proactive safety measures during routine handling and storage are the most effective way to prevent accidents.
-
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Use explosion-proof electrical and ventilating equipment.
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
Safe Reagent Transfer Workflow
Caption: Workflow for Safe Transfer of Combustible Liquids.
Section 8: Exposure Controls/Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against chemical exposure.
-
Engineering Controls:
-
A properly functioning chemical fume hood is the most critical engineering control.
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a flame-retardant antistatic lab coat.
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[7] Wash hands before breaks and at the end of the workday.
-
Section 9: Physical and Chemical Properties
This data is crucial for designing experiments, understanding physical behavior, and performing safety assessments.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₃H₁₆O₂ | PubChem[1] |
| Molecular Weight | 204.26 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar benzoate esters. |
| Odor | Aromatic/Fruity | Inferred from similar benzoate esters.[5] |
| Melting Point | Not available | - |
| Boiling Point | > 200 °C (estimated) | Inferred from structurally similar compounds. |
| Flash Point | > 93 °C (estimated) | Inferred, likely a Class IIIB combustible liquid. |
| Solubility | Insoluble in water | Expected due to nonpolar cyclopentyl and aromatic groups.[5] |
| Density | ~1.0 g/cm³ (estimated) | Inferred from similar compounds. |
| Vapor Pressure | Low at room temperature | Expected for a compound with this molecular weight. |
Section 10: Stability and Reactivity
-
Reactivity: Vapors may form explosive mixtures with air upon intense heating.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Keep away from direct sunlight, heat, sparks, open flames, and other ignition sources.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][6]
-
Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon monoxide and carbon dioxide.[9]
Section 11: Toxicological Information
This section details the potential health effects of the substance. As no specific data exists for this compound, this information is based on general principles and data from analogous compounds.
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
-
Acute Effects:
-
Chronic Effects: No information is available regarding long-term exposure. No ingredient is listed as a carcinogen by IARC, ACGIH, or NTP.
-
Endocrine Disruption: This product is not known to contain any suspected endocrine disruptors.[9]
Sections 12-16: Ecological, Disposal, Transport, and Regulatory Information
-
Section 12: Ecological Information: The substance may be harmful to aquatic organisms.[4] It has low water solubility and is not expected to be readily biodegradable. Avoid release to the environment.
-
Section 13: Disposal Considerations: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow product to enter drains.[4]
-
Section 14: Transport Information: Not typically regulated for ground transport. Check specific regulations (e.g., IATA, IMDG) for air and sea transport.
-
Section 15: Regulatory Information: This substance may be subject to inventory regulations such as TSCA (USA). It is often supplied for research and development purposes, which may have specific exemptions and requirements.
-
Section 16: Other Information: This section includes the date of preparation or last revision of the SDS.
References
- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 2. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
Introduction: The Significance of Thermo-chemical Data
An In-Depth Technical Guide to the Thermo-chemical Characterization of Methyl 4-cyclopentylbenzoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the essential thermo-chemical properties of this compound. Given the absence of extensive published data for this specific molecule, this document outlines robust experimental and computational methodologies to generate reliable thermo-chemical data, crucial for understanding its stability, reactivity, and behavior in various processes.
In the realm of drug development and materials science, a thorough understanding of a compound's thermo-chemical properties is paramount. For a molecule like this compound, key parameters such as the enthalpy of formation, heat capacity, and phase change energetics provide critical insights into its thermodynamic stability, potential reaction pathways, and physical behavior under different temperatures. This data is indispensable for process optimization, safety assessments, and formulation development.
This guide presents a dual-pronged approach, combining established experimental techniques with powerful computational chemistry methods, to comprehensively characterize this compound.
Experimental Determination of Thermo-chemical Properties
The experimental protocols outlined below are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.
Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation (ΔfH°m) is a cornerstone of thermo-chemical data. For organic compounds like this compound, static-bomb combustion calorimetry is the gold standard for its determination.[1]
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Detailed Protocol:
-
Sample Purity: Procure or synthesize this compound of the highest possible purity (>99.5%). Purity should be verified by techniques such as GC-MS and NMR.
-
Calibration: Calibrate the calorimeter using a certified standard, typically benzoic acid, to determine the energy equivalent of the calorimeter system.
-
Sample Preparation:
-
Accurately weigh a sample of the compound (typically 0.5-1.0 g).
-
If the sample is a solid, press it into a pellet.
-
Attach a fuse wire of known mass and combustion energy.
-
-
Combustion:
-
Place the sample in a crucible within the combustion bomb.
-
Seal the bomb and pressurize it with high-purity oxygen (typically to 3 MPa).
-
Immerse the bomb in a known mass of water in the calorimeter.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample via the fuse wire and record the temperature change of the water with high precision.
-
-
Analysis:
-
Calculate the gross energy of combustion from the observed temperature rise and the energy equivalent of the calorimeter.
-
Apply corrections for the energy of combustion of the fuse wire and for the formation of nitric and sulfuric acids (if applicable).
-
From the corrected energy of combustion, calculate the standard molar enthalpy of combustion (ΔcH°m).
-
Using Hess's Law and the known standard enthalpies of formation for CO2(g) and H2O(l), derive the standard molar enthalpy of formation of this compound.[2]
-
Phase Transition Properties via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization.[3][4] This data is vital for understanding the physical stability and processing characteristics of the compound.
Experimental Workflow: Differential Scanning Calorimetry
Caption: Workflow for the determination of phase transition properties using DSC.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Place the sample and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a controlled rate (e.g., 10 K/min) through its melting transition.
-
Cool the sample at a controlled rate to observe crystallization.
-
Perform a second heating cycle to analyze the thermal history effects.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined from the onset or peak of the endothermic melting event on the DSC thermogram.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
The crystallization temperature (Tc) is determined from the onset or peak of the exothermic crystallization event during cooling.
-
Heat Capacity Determination
Heat capacity (Cp) data as a function of temperature is crucial for calculating changes in enthalpy and entropy over a range of temperatures. Adiabatic calorimetry or modulated DSC (MDSC) can be employed for accurate measurements.
Computational Prediction of Thermo-chemical Properties
Computational chemistry offers a complementary approach to predict thermo-chemical data, providing valuable insights before or in parallel with experimental work. High-level quantum chemical calculations can yield accurate predictions of gas-phase enthalpies of formation.
Computational Workflow: Predicting Gas-Phase Enthalpy of Formation
Caption: A generalized workflow for the computational prediction of gas-phase enthalpy of formation.
Recommended Computational Approach:
A reliable method for calculating the gas-phase standard molar enthalpy of formation is the G3(MP2)//B3LYP approach.[5]
-
Geometry Optimization: The molecular geometry of this compound is first optimized using a density functional theory (DFT) method, such as B3LYP with the 6-31G(d) basis set.
-
Vibrational Frequencies: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy: A higher-level single-point energy calculation is then performed on the optimized geometry using a more accurate method, such as the G3(MP2) composite method.
-
Working Reactions: To minimize errors, the gas-phase enthalpy of formation is calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which allows for significant cancellation of errors in the electronic structure calculations. An example of a homodesmotic reaction for this compound would involve breaking it down into simpler, well-characterized molecules like toluene, cyclopentane, and methyl formate, for which accurate experimental thermo-chemical data are available.
-
Calculation of ΔfH°m(g): The enthalpy of the reaction is calculated from the computed total energies of the reactants and products. This reaction enthalpy, combined with the known experimental enthalpies of formation of the other species in the reaction, allows for the calculation of the gas-phase enthalpy of formation of this compound.
Data Summary and Interpretation
All experimentally determined and computationally predicted thermo-chemical data for this compound should be compiled into a clear, concise table for easy comparison and interpretation.
Table 1: Target Thermo-chemical Data for this compound
| Property | Symbol | Experimental Method | Computational Method | Units |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°m(g) | Combustion Calorimetry + Sublimation Enthalpy | G3(MP2)//B3LYP | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (solid, 298.15 K) | ΔfH°m(s) | Combustion Calorimetry | - | kJ·mol⁻¹ |
| Melting Temperature | Tm | Differential Scanning Calorimetry (DSC) | - | °C or K |
| Molar Enthalpy of Fusion | ΔfusHm | Differential Scanning Calorimetry (DSC) | - | kJ·mol⁻¹ |
| Molar Heat Capacity (solid) | Cp,m(s) | Adiabatic Calorimetry or MDSC | - | J·K⁻¹·mol⁻¹ |
| Molar Heat Capacity (liquid) | Cp,m(l) | Adiabatic Calorimetry or MDSC | - | J·K⁻¹·mol⁻¹ |
Interpretation of Results:
-
A large negative enthalpy of formation indicates high thermodynamic stability.
-
The melting point and enthalpy of fusion provide information on the intermolecular forces and crystal lattice energy.
-
A good agreement between high-level computational predictions and experimental results provides a strong validation of the data.[1]
Conclusion
By employing the rigorous experimental and computational workflows detailed in this guide, researchers can generate the accurate and reliable thermo-chemical data for this compound necessary for advancing research and development in pharmaceuticals and material science. This integrated approach ensures a comprehensive understanding of the compound's energetic landscape, paving the way for its effective and safe application.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CICECO Publication » A computational study on the thermochemistry of methylbenzo- and methyldibenzothiophenes [ciceco.ua.pt]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-cyclopentylbenzoate via Fischer-Speier Esterification
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Esterification in Modern Chemistry
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, stands as a cornerstone reaction in organic synthesis.[1] Among the various methods, the Fischer-Speier esterification, or simply Fischer esterification, remains one of the most fundamental and widely employed techniques due to its cost-effectiveness and efficiency, particularly on a large scale.[2] This application note provides a detailed protocol for the synthesis of Methyl 4-cyclopentylbenzoate, a compound of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a high-yield and pure product.
The Chemical Logic: Understanding Fischer-Speier Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
The Reaction Mechanism: A Step-by-Step Walkthrough
The overall transformation is the replacement of the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR) group from the alcohol.[4] The mechanism proceeds through several key, reversible steps:[2][5]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5][6]
-
Elimination of Water: The departure of a water molecule results in a resonance-stabilized carbocation.[2][9]
-
Deprotonation: The final step involves the deprotonation of the intermediate to yield the ester and regenerate the acid catalyst.[5][6]
The Role of the Catalyst and Le Chatelier's Principle
Concentrated sulfuric acid serves a dual purpose in this reaction. It acts as a catalyst to speed up the reaction by providing an alternative, lower activation energy pathway.[10][11] Secondly, it functions as a dehydrating agent, sequestering the water produced during the reaction.[10][11][12]
The Fischer esterification is a reversible process, meaning it exists in equilibrium.[1][9] To drive the reaction towards the formation of the ester product, we employ Le Chatelier's principle.[13][14] This is achieved in two primary ways:
-
Using an Excess of a Reactant: Typically, the alcohol (in this case, methanol) is used in large excess, often as the solvent, to shift the equilibrium to the product side.[7][14]
-
Removing a Product: The removal of water as it is formed also pushes the equilibrium forward.[7][15] This can be done using a dehydrating agent like concentrated H₂SO₄ or by azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4-cyclopentylbenzoic acid and methanol.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-cyclopentylbenzoic acid | ≥98% | Commercially Available | --- |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Used in excess as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available | Catalyst and dehydrating agent. Handle with extreme care. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Prepared in-house | For neutralization of the acid catalyst. |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic layer. |
| Round-bottom flask | --- | --- | Appropriate size for the reaction scale. |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle or oil bath | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclopentylbenzoic acid (e.g., 10.0 g, 1 equivalent).
-
Addition of Alcohol: Add a large excess of anhydrous methanol (e.g., 100 mL). The methanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL). Caution: The addition of strong acid is exothermic.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Allow the reaction to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: If the methanol is used in a very large excess, a portion of it can be removed under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Pour the cooled reaction mixture into a separatory funnel containing deionized water (e.g., 100 mL).
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).[3] Combine the organic extracts.
-
Neutralization: Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.[3][16] Be cautious as this will evolve carbon dioxide gas; vent the separatory funnel frequently.[3] Continue washing until the effervescence ceases.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.[3][16]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[16]
-
Solvent Evaporation: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Visualization of the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the cyclopentyl ring.
-
¹³C NMR will confirm the presence of the ester carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): Will provide the molecular weight of the ester, confirming its identity.
Conclusion
The Fischer-Speier esterification is a robust and reliable method for the synthesis of esters like this compound. By understanding the reaction mechanism and carefully controlling the reaction conditions, particularly through the application of Le Chatelier's principle, researchers can achieve high yields of the desired product. The protocol outlined in this application note provides a solid foundation for the successful synthesis, purification, and characterization of this and other similar esters, which are valuable intermediates in various fields of chemical research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. reddit.com [reddit.com]
- 13. Video: Esterification - Prep [jove.com]
- 14. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 15. youtube.com [youtube.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
The Strategic Application of Methyl 4-cyclopentylbenzoate in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers
Introduction: Beyond Traditional Electrophiles in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2][3] Historically, this Nobel Prize-winning reaction has predominantly utilized aryl halides and triflates as the electrophilic coupling partners.[4][5] However, the expanding need for diverse molecular architectures in drug discovery and materials science has driven the exploration of more accessible and varied electrophilic counterparts. Among these, aryl esters have emerged as a compelling class of substrates.
This guide focuses on the strategic use of Methyl 4-cyclopentylbenzoate as an electrophilic partner in Suzuki-Miyaura coupling reactions. The presence of the electron-donating cyclopentyl group and the potential for the ester moiety to act as a leaving group presents unique mechanistic considerations and opportunities. We will explore the underlying principles, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
Mechanistic Insights: The Palladium-Catalyzed Journey of an Aryl Ester
The catalytic cycle of a Suzuki-Miyaura reaction is a well-documented, multi-step process involving a palladium catalyst.[1][2][6] When employing an aryl ester such as this compound, the fundamental steps of oxidative addition, transmetalation, and reductive elimination remain central to the transformation.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl ester to a low-valent palladium(0) species. This is often the rate-determining step and involves the cleavage of the C(acyl)-O bond. The selection of appropriate ligands on the palladium catalyst is crucial to facilitate this step, especially with the less reactive ester group compared to traditional halides.
-
Transmetalation: In this phase, the organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the ester-derived moiety. The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions.
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]
Experimental Protocols and Workflow
The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of catalyst, ligand, base, and solvent, as well as meticulous control of reaction conditions.
General Experimental Workflow
The following diagram outlines the typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-cyclopentyl-4'-methoxybiphenyl
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-cyclopentyl-4'-methoxybiphenyl.
Data Presentation: A Comparative Overview
The choice of reaction parameters significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. The following table provides a summary of typical conditions and expected outcomes for the coupling of aryl esters, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | PPh₃ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O (10:1) | Toluene | THF/H₂O (4:1) |
| Temperature (°C) | 100 | 110 | 80 |
| Typical Yield (%) | 85-95% | 80-90% | 70-85% |
Troubleshooting and Key Considerations
Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and phosphine ligands have not degraded. Use fresh reagents and handle them under an inert atmosphere. Oxygen can deactivate the catalyst.[8]
-
Insufficient Base Strength/Solubility: The base is crucial for activating the boronic acid.[5] If the reaction is sluggish, consider a stronger or more soluble base, such as cesium carbonate or potassium phosphate.
-
Poor Reagent Quality: Verify the purity of your starting materials. Impurities can inhibit the catalyst.
-
-
Side Reactions:
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient arylboronic acids.[8] To mitigate this, use a more stable boronic ester (e.g., a pinacol ester), minimize water content, or use a non-aqueous base like potassium fluoride (KF).[8]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the complete exclusion of oxygen and using the appropriate catalyst-to-ligand ratio.
-
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions represents a valuable extension of this powerful synthetic methodology. By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can effectively utilize this accessible and versatile electrophile to construct complex biaryl structures. The protocols and insights provided in this guide serve as a robust starting point for the successful application of aryl esters in your synthetic endeavors, ultimately contributing to the advancement of chemical synthesis in both academic and industrial settings.
References
Application Notes & Protocols: Methyl 4-cyclopentylbenzoate as a Versatile Starting Material in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of complex active pharmaceutical ingredients (APIs). Methyl 4-cyclopentylbenzoate, a readily accessible aromatic carboxylic acid ester, has emerged as a valuable building block, particularly in the development of targeted therapies such as kinase inhibitors. The incorporation of the cyclopentyl moiety can significantly enhance the pharmacological properties of a drug candidate, including potency, selectivity, and pharmacokinetic profile, by providing a desirable lipophilic substituent that can effectively probe hydrophobic pockets within target proteins.
This comprehensive guide delves into the practical applications of this compound in pharmaceutical research. We will explore its role as a key precursor in the synthesis of a potent and selective Cyclin-Dependent Kinase 4 (CDK4) inhibitor, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
The Significance of the 4-Cyclopentylphenyl Moiety in Kinase Inhibition
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of selective CDK inhibitors is a major focus of oncology research.
The 4-cyclopentylphenyl structural motif has been identified as a key pharmacophore in a number of potent kinase inhibitors. The cyclopentyl group, with its defined three-dimensional structure and lipophilicity, can establish favorable van der Waals interactions within the hydrophobic regions of the ATP-binding pocket of kinases. This can lead to a significant increase in binding affinity and selectivity for the target kinase over other kinases, thereby reducing off-target effects and improving the therapeutic window of the drug candidate. Research has shown that modifications of the cyclopentyl group can enhance the potency and selectivity of kinase inhibitors, making them valuable in cancer therapy.[1]
Synthetic Strategy: From this compound to a Potent CDK4 Inhibitor
Herein, we outline a synthetic pathway to a potent CDK4 inhibitor, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , leveraging this compound as a key starting material. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from this compound to the final CDK4 inhibitor.
Part 1: Synthesis of the Core Intermediate - 4-Cyclopentylaniline
The initial phase of the synthesis focuses on the conversion of this compound to the crucial amine intermediate, 4-cyclopentylaniline. This transformation is a cornerstone of the entire synthetic route.
Protocol 1: Hydrolysis of this compound to 4-Cyclopentylbenzoic Acid
Rationale: The ester functionality of the starting material is first hydrolyzed to the corresponding carboxylic acid. This is a necessary step to enable the subsequent Curtius rearrangement, which will introduce the desired amine group. A base-catalyzed hydrolysis using sodium hydroxide is a robust and high-yielding method for this transformation.
Materials:
| Reagent/Solvent | Quantity | Molar Eq. | Purity |
| This compound | 10.0 g | 1.0 | >98% |
| Sodium Hydroxide (NaOH) | 2.5 g | 1.2 | >97% |
| Methanol (MeOH) | 100 mL | - | ACS Grade |
| Deionized Water | 50 mL | - | - |
| Hydrochloric Acid (HCl) | As needed | - | 2 M |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g) and methanol (100 mL).
-
Stir the mixture until the ester has completely dissolved.
-
In a separate beaker, dissolve sodium hydroxide (2.5 g) in deionized water (50 mL).
-
Add the NaOH solution to the methanolic solution of the ester.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and stir to dissolve.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl. A white precipitate of 4-cyclopentylbenzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight.
Expected Yield: 90-95% of a white crystalline solid.
Protocol 2: Synthesis of 4-Cyclopentylaniline via Curtius Rearrangement
Rationale: The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating, followed by hydrolysis to the amine. This method is often preferred over other methods for its mild conditions and high yields.
Materials:
| Reagent/Solvent | Quantity | Molar Eq. | Purity |
| 4-Cyclopentylbenzoic acid | 8.0 g | 1.0 | >98% |
| Diphenylphosphoryl azide (DPPA) | 12.0 g | 1.05 | >97% |
| Triethylamine (TEA) | 4.5 mL | 1.1 | >99% |
| tert-Butanol | 100 mL | - | Anhydrous |
| Toluene | 50 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | 50 mL | - | 6 M |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-cyclopentylbenzoic acid (8.0 g) and anhydrous tert-butanol (100 mL).
-
Cool the mixture to 0°C in an ice bath and add triethylamine (4.5 mL) dropwise with stirring.
-
Slowly add diphenylphosphoryl azide (12.0 g) to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours. The formation of the acyl azide and its subsequent rearrangement to the isocyanate occurs during this step.
-
Cool the reaction mixture to room temperature and add 6 M HCl (50 mL).
-
Heat the mixture to reflux for 2 hours to hydrolyze the intermediate tert-butyl carbamate.
-
After cooling, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH 10-11 with a 50% aqueous NaOH solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-cyclopentylaniline.
Expected Yield: 80-85% of a pale yellow oil.
Part 2: Assembly of the Final CDK4 Inhibitor
With the key intermediate, 4-cyclopentylaniline, in hand, the final steps involve the construction of the heterocyclic core and the final coupling reaction to yield the target CDK4 inhibitor.
Protocol 3: Synthesis of the Pyridopyrimidine Core and Final Buchwald-Hartwig Amination
Rationale: The synthesis of the complex pyridopyrimidine core is a multi-step process that is well-documented in the literature for related kinase inhibitors. For the purpose of this guide, we will focus on the final, crucial C-N bond-forming reaction, the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of aryl amines and is widely used in pharmaceutical synthesis due to its functional group tolerance and high yields.
Materials:
| Reagent/Solvent | Quantity | Molar Eq. | Purity |
| 2-chloro-6-cyano-8-cyclopentyl-7,8-dihydropyrido[2,3-d]pyrimidin-7-one | 1.0 g | 1.0 | >95% |
| 4-Cyclopentylaniline | 0.6 g | 1.1 | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 45 mg | 0.02 | - |
| Xantphos | 115 mg | 0.08 | >98% |
| Cesium Carbonate (Cs₂CO₃) | 2.1 g | 2.5 | >99% |
| 1,4-Dioxane | 20 mL | - | Anhydrous |
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-6-cyano-8-cyclopentyl-7,8-dihydropyrido[2,3-d]pyrimidin-7-one (1.0 g), 4-cyclopentylaniline (0.6 g), cesium carbonate (2.1 g), Pd₂(dba)₃ (45 mg), and Xantphos (115 mg).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C in an oil bath for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final CDK4 inhibitor.
Expected Yield: 70-80% of a solid product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-Cyclopentylbenzoic acid | C₁₂H₁₄O₂ | 190.24 | 90-95 |
| 4-Cyclopentylaniline | C₁₁H₁₅N | 161.24 | 80-85 |
| Final CDK4 Inhibitor | C₂₇H₂₉N₇O | 467.57 | 70-80 |
Conclusion
This compound serves as an exemplary starting material for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its straightforward conversion to the key 4-cyclopentylaniline intermediate, as detailed in these protocols, provides a robust and efficient entry point to a diverse range of potential drug candidates. The methodologies presented herein are designed to be both scalable and reproducible, offering a solid foundation for researchers and drug development professionals in their pursuit of novel therapeutics. The strategic incorporation of the cyclopentyl moiety, facilitated by the use of this versatile starting material, underscores the importance of rational molecular design in modern medicinal chemistry.
References
Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 4-cyclopentylbenzoate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-cyclopentylbenzoate. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in established chromatographic principles. The method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high specificity, accuracy, and precision. We elaborate on the causal reasoning behind the selection of chromatographic parameters, provide step-by-step protocols for solution preparation and analysis, and define rigorous system suitability criteria to guarantee data integrity, in accordance with pharmacopeial standards.
Introduction and Scientific Background
This compound is an aromatic ester of significant interest in synthetic organic chemistry and as a potential intermediate or building block in pharmaceutical development. Its structure, featuring both a rigid cyclopentyl group and an aromatic benzoate moiety, imparts a moderate degree of hydrophobicity. Accurate quantification of this compound is critical for monitoring reaction progress, determining purity, and conducting stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating non-polar to moderately polar compounds based on their hydrophobic interactions with the stationary phase.[1][2][3] The principles of this method are rooted in authoritative guidelines on chromatography and analytical procedure validation, such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7][8]
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to rational method development. Key characteristics of this compound are summarized below.
| Property | Value / Description | Rationale for HPLC Method |
| Chemical Structure | ![]() | The presence of a non-polar cyclopentyl group and a benzene ring makes the molecule hydrophobic, ideal for retention on a non-polar C18 stationary phase.[1][9] |
| Molecular Formula | C₁₃H₁₆O₂ | |
| Molecular Weight | 204.26 g/mol (Approx.) | |
| UV Absorbance (λmax) | ~230-240 nm (Estimated) | The conjugated system of the benzene ring and the carbonyl group results in strong UV absorbance, enabling sensitive detection.[10][11] The λmax is estimated based on similar benzoate ester structures which show strong π→π* transitions in this region.[12][13] |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol); Poorly soluble in water. | Dictates the choice of diluent for standards and samples to ensure complete dissolution and compatibility with the mobile phase.[2] |
HPLC Method Development: A Rationale-Driven Approach
The selection of each chromatographic parameter was based on the physicochemical properties of the analyte and established separation principles to achieve optimal resolution, peak shape, and analysis time.
A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most widely used reversed-phase column due to its strong hydrophobic retention capabilities.[1][9] The non-polar C18 alkyl chains interact effectively with the hydrophobic cyclopentyl and phenyl moieties of the analyte, providing excellent retention and separation from more polar impurities.[2][14]
A gradient elution using a polar mobile phase composed of water and a less polar organic modifier is employed.
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN typically provides better peak shapes for aromatic compounds, has a lower UV cutoff wavelength, and generates lower backpressure.[15]
-
Aqueous Phase: HPLC-grade water is used. A small amount of acid (e.g., 0.1% formic acid) can be added to both aqueous and organic phases to improve peak shape by suppressing the ionization of any residual silanol groups on the column packing, though it is not strictly necessary for this neutral compound.
-
Gradient Elution: A gradient is chosen to ensure that any impurities with significantly different polarities are eluted efficiently, providing a clean baseline and reducing total run time. The method starts with a higher aqueous composition to retain the analyte and gradually increases the ACN concentration to elute it.
The UV detection wavelength is set at 238 nm . This is based on the characteristic π→π* electronic transition of the conjugated benzoyl system.[10][11] Analysis of similar aromatic esters confirms that this region provides high sensitivity for quantification.[12]
Caption: Logic diagram for HPLC method development.
Detailed Analytical Protocol
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis or DAD detector.
-
Chromatographic data system (CDS).
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Syringe filters (0.45 µm PTFE or nylon).
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
This compound reference standard.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
-
Diluent: Mobile Phase B (100% Acetonitrile).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution: Prepare a sample solution expected to contain approximately 100 µg/mL of the analyte using the Diluent. If necessary, filter the final solution through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
To ensure the chromatographic system is adequate for the intended analysis, system suitability must be verified before sample analysis.[4][6] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good peak sharpness. |
| Repeatability (%RSD) | %RSD of peak areas ≤ 2.0% | Demonstrates the precision of the system over multiple injections. |
These tests are integral to the method and must be passed before any sample results are considered valid.[4][7]
Caption: Experimental workflow for HPLC analysis.
Method Validation Principles
While a full validation study is beyond the scope of this note, the described method is designed to be readily validatable according to ICH Q2(R1) guidelines.[5][8][16] Key validation parameters to be assessed would include:
-
Specificity: Demonstrating that the peak for this compound is free from interference from excipients, impurities, or degradation products.
-
Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range (e.g., 25-150 µg/mL).
-
Accuracy: Assessing the agreement between the measured value and the true value, typically through recovery studies.
-
Precision: Evaluating the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: Showing the method's reliability with respect to small, deliberate variations in parameters like column temperature, flow rate, and mobile phase composition.
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC-UV method for the quantitative determination of this compound. By explaining the rationale behind the experimental design and incorporating rigorous system suitability criteria, this protocol serves as a reliable and trustworthy tool for researchers in pharmaceutical and chemical analysis. The method is robust, specific, and ready for formal validation.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. ionsource.com [ionsource.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. agilent.com [agilent.com]
- 7. usp.org [usp.org]
- 8. fda.gov [fda.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bvchroma.com [bvchroma.com]
- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 16. starodub.nl [starodub.nl]
Protocol for the Purification of Methyl 4-cyclopentylbenzoate by Silica Gel Column Chromatography
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 4-cyclopentylbenzoate using normal-phase column chromatography. The described methodology is designed for researchers, scientists, and drug development professionals requiring high-purity aromatic esters for downstream applications. The protocol emphasizes preliminary method development with Thin-Layer Chromatography (TLC) to ensure optimal separation, details the column packing and sample loading procedures, and includes a guide for fraction analysis and troubleshooting. This self-validating system ensures the isolation of the target compound with high purity, a critical requirement for reliable biological and chemical studies.
Introduction
This compound is an aromatic ester with a structural motif that holds potential interest in medicinal chemistry and materials science. As with many intermediates in drug development and organic synthesis, achieving a high degree of purity is paramount for obtaining reliable and reproducible results in subsequent reactions and biological assays. Impurities can interfere with characterization, lead to unwanted side reactions, or confound biological data.
Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1][2] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid solvent).[1] By carefully selecting the stationary and mobile phases, compounds with different polarities can be separated as they travel through the column at different rates. This protocol details the application of silica gel column chromatography for the effective purification of the moderately polar this compound.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[2][3] TLC is a rapid and economical method to determine the appropriate mobile phase composition that will provide the best separation on the column. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25 to 0.35.[4] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from both less polar and more polar impurities.
Protocol for TLC Method Development:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Solvent System Testing: Prepare a series of eluent mixtures with varying ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Common starting points for moderately polar compounds include Hexanes:Ethyl Acetate ratios of 9:1, 4:1, and 2:1.[5]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a developing agent like potassium permanganate may be necessary.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the desired Rf value of ~0.3 is achieved. A higher proportion of ethyl acetate will increase the Rf value, while a higher proportion of hexanes will decrease it.
Detailed Protocol for Column Chromatography
This protocol assumes a standard glass column and utilizes a slurry packing method, which is effective at preventing air bubbles and ensuring a homogenous stationary phase.[6]
Materials and Reagents
| Equipment | Chemicals & Consumables |
| Glass chromatography column | Crude this compound |
| Column stand and clamps | Silica gel (230-400 mesh) |
| Collection tubes or flasks | Hexanes (or Petroleum Ether), HPLC grade |
| Erlenmeyer flasks | Ethyl Acetate (EtOAc), HPLC grade |
| Powder funnel | Dichloromethane (DCM), HPLC grade (for sample loading) |
| Long glass rod or pipette | Sand (acid-washed) |
| Rotary evaporator | Cotton or glass wool |
| TLC plates, chamber, and UV lamp | Capillary tubes |
Column Preparation and Packing
The key to a successful separation is a well-packed column.[7] Any channels or cracks in the silica bed will lead to poor resolution.
-
Column Setup: Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom to support the packing material.[1] Add a thin layer (~1 cm) of sand over the plug to create a flat base.[8]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. A general rule is to use a 30:1 to 100:1 weight ratio of silica to crude product, depending on the difficulty of the separation.[8] Add the chosen eluent (the optimized solvent system from TLC) to the silica gel to form a free-flowing slurry. Stir gently with a glass rod to dislodge any trapped air bubbles.[6]
-
Pack the Column: Fill the column about one-third full with the eluent. Using a powder funnel, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to settle evenly.[1]
-
Ensure Even Packing: While the silica is settling, gently tap the side of the column with a piece of rubber tubing to encourage the formation of a compact, homogenous bed and remove any remaining air bubbles.[6][9]
-
Finalize Packing: Once all the silica has been added and has settled, add another thin layer (~1 cm) of sand on top of the silica bed. This layer protects the surface of the silica from being disturbed during sample and eluent addition.[8]
-
Equilibration: Drain the excess solvent until the solvent level is just at the top of the upper sand layer. Do not allow the column to run dry at any point, as this will cause cracks in the silica bed.
Sample Preparation and Loading (Dry Loading)
Dry loading is a superior method when the crude product is not readily soluble in the mobile phase, as it ensures a narrow and evenly distributed starting band.[8][10]
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[11]
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is the crude product adsorbed onto silica gel.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, ensuring an even layer.
-
Add Protective Layer: Gently add a final layer of sand (~1-2 cm) over the sample layer.
-
Add Eluent: Carefully add the eluent to the column using a pipette, running it down the sides of the glass to avoid disturbing the top layers. Fill the column with the eluent.
Elution and Fraction Collection
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent in sequentially numbered test tubes or flasks.[12] Maintain a constant level of eluent at the top of the column by replenishing it as needed.
-
Maintain Flow Rate: A steady, drop-wise flow rate is ideal. If gravity flow is too slow, gentle positive pressure can be applied to the top of the column (flash chromatography). The optimal flow rate prevents both excessive band broadening from diffusion (too slow) and poor equilibration (too fast).[10]
-
Monitor the Separation: If any components are colored, their progress can be monitored visually.[2] For colorless compounds like this compound, the separation must be monitored by TLC.
Analysis of Fractions and Product Isolation
-
TLC Analysis: Spot every few collected fractions onto a TLC plate. Develop the plate using the same eluent system.
-
Identify Product Fractions: Under UV light, identify the fractions that contain the pure target compound (a single spot at the target Rf). Also, note fractions containing impurities and those that are mixed.
-
Combine and Concentrate: Combine the fractions containing the pure product into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product using an appropriate analytical method (e.g., NMR, GC-MS).
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for purification of this compound.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography of organic compounds.[9] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate mixture | Provides good separation for moderately polar compounds; easily removable.[5] |
| Optimal Rf (TLC) | ~0.25 - 0.35 | Ensures good resolution and a practical elution volume on the column.[4][13] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations to improve resolution.[8] |
| Packing Method | Slurry Packing | Minimizes the risk of air bubbles and channels, ensuring a homogenous bed.[6] |
| Sample Loading Method | Dry Loading | Creates a narrow, concentrated starting band, leading to better separation.[10] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | A rapid and effective method to monitor the column's output and identify pure fractions.[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not elute from the column | 1. Eluent is not polar enough.2. Compound may have decomposed on the silica.[14] | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing.[14] Consider using a less acidic stationary phase like alumina. |
| All compounds elute together at the solvent front | Eluent is too polar. | Restart the chromatography with a less polar solvent system (e.g., a higher percentage of hexanes). |
| Poor separation (mixed fractions) | 1. Column was poorly packed (channeling).2. Sample band was too wide (improper loading).3. Column was overloaded with crude product. | 1. Ensure the column is packed carefully without cracks or bubbles.2. Use the dry loading method and ensure the initial sample band is narrow.3. Reduce the amount of crude material or use a larger column with more silica.[15] |
| Streaking or "tailing" of bands | 1. Compound is too polar for the chosen solvent system.2. Sample is degrading on the column.3. Column is overloaded. | 1. Increase the eluent polarity after the initial non-polar impurities have eluted.2. Work quickly and consider deactivating the silica gel with triethylamine if the compound is basic. |
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. magritek.com [magritek.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 7. quora.com [quora.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application of Methyl 4-cyclopentylbenzoate in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of Methyl 4-cyclopentylbenzoate in materials science, with a primary focus on its role as a mesogenic core in the design of liquid crystals. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established principles of liquid crystal design and the known properties of analogous phenyl benzoate structures. We present detailed protocols for the synthesis and characterization of this class of materials, offering a robust framework for researchers exploring novel liquid crystalline compounds. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-property relationships that govern the behavior of these advanced materials.
Introduction: The Role of Molecular Architecture in Liquid Crystal Design
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This duality arises from the anisotropic nature of their constituent molecules, often referred to as mesogens. These molecules, typically elongated and rigid, can possess orientational order while lacking long-range positional order.[2] The specific arrangement of these mesogens gives rise to various liquid crystalline phases, such as the nematic, smectic, and cholesteric phases, each with distinct optical and physical properties.[1]
The molecular architecture of a mesogen is paramount in determining its liquid crystalline behavior. Key features include a rigid core, flexible terminal groups, and appropriate linking units. Phenyl benzoate derivatives are a well-studied class of mesogens, where the two phenyl rings provide the necessary rigidity.[3] The terminal groups, often alkyl or alkoxy chains, influence the melting point and the temperature range of the liquid crystalline phase.
This compound, the subject of this guide, incorporates a cyclopentyl group as a terminal substituent. The introduction of such alicyclic rings can significantly impact the mesomorphic properties. Compared to a linear alkyl chain of similar size, a cyclopentyl group can increase the molecular breadth and disrupt packing efficiency, potentially lowering the melting point and influencing the type of liquid crystal phase formed.[4] The exploration of such structural modifications is a key strategy in the rational design of liquid crystals with tailored properties for specific applications.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound can be achieved through a standard esterification reaction. The following protocol is based on well-established methods for the preparation of phenyl benzoate derivatives.[5][6]
Synthesis Overview
The synthesis involves a two-step process starting from commercially available precursors: the preparation of 4-cyclopentylbenzoyl chloride from 4-cyclopentylbenzoic acid, followed by its esterification with methanol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Cyclopentylbenzoyl Chloride
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclopentylbenzoic acid (10.0 g, 52.0 mmol).
-
Addition of Reagent: Under a nitrogen atmosphere, add thionyl chloride (11.0 mL, 156 mmol, 3.0 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-cyclopentylbenzoyl chloride, a pale yellow oil, is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the crude 4-cyclopentylbenzoyl chloride from the previous step in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add methanol (3.2 mL, 78.0 mmol, 1.5 equivalents) and pyridine (6.3 mL, 78.0 mmol, 1.5 equivalents) to the dropping funnel and add this solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to afford this compound as a colorless oil or a low-melting solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound and to determine its material properties.
Spectroscopic Analysis
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.2-8.0 ppm. A singlet for the methyl ester protons around δ 3.9 ppm. Multiplets for the cyclopentyl protons in the range of δ 1.5-3.1 ppm.[3] |
| ¹³C NMR | Carbonyl carbon of the ester around δ 167 ppm. Aromatic carbons in the range of δ 125-150 ppm. Methyl ester carbon around δ 52 ppm. Aliphatic carbons of the cyclopentyl group in the range of δ 25-46 ppm.[3] |
| FT-IR | Strong C=O stretching vibration of the ester group around 1720 cm⁻¹. C-O stretching vibrations in the range of 1270-1100 cm⁻¹. Aromatic C-H stretching vibrations around 3030 cm⁻¹. Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a crucial technique for identifying the phase transitions of liquid crystalline materials.[7] A typical DSC thermogram of a nematic liquid crystal will show distinct endothermic peaks upon heating, corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions.
Caption: A representative DSC thermogram for a nematic liquid crystal.
For this compound, one would expect a melting point (crystal to liquid crystal transition) and a clearing point (liquid crystal to isotropic liquid transition). The exact temperatures would depend on the purity of the sample. Based on similar structures, the nematic phase, if present, would likely exist over a relatively narrow temperature range.
Polarized Optical Microscopy (POM)
POM is a fundamental technique for the identification of liquid crystal phases.[8] When a thin film of a liquid crystalline material is observed between crossed polarizers, it will exhibit birefringence, resulting in characteristic textures. Nematic liquid crystals typically show a "schlieren" or "marbled" texture. By observing the sample while heating and cooling on a hot stage, the phase transitions can be visually confirmed and correlated with the DSC data.
Application in Liquid Crystal Displays (LCDs)
The primary application of nematic liquid crystals is in display technology.[9] The ability to control the orientation of the liquid crystal molecules with an applied electric field allows for the modulation of light, forming the basis of LCDs.
Caption: Principle of a twisted nematic liquid crystal display.
In a typical twisted nematic (TN) LCD, the liquid crystal is placed between two polarizers that are oriented perpendicular to each other. In the "off" state (no electric field), the helical arrangement of the liquid crystal molecules rotates the polarization of light by 90 degrees, allowing it to pass through the second polarizer. When a voltage is applied, the liquid crystal molecules align with the electric field, the light's polarization is no longer rotated, and it is blocked by the second polarizer, creating a dark state.
For a compound like this compound to be a viable component in an LCD mixture, it would need to exhibit a stable nematic phase over a broad temperature range, have a low viscosity for fast switching times, and possess appropriate dielectric and optical anisotropy. The cyclopentyl group, by influencing molecular packing and flexibility, would play a crucial role in tuning these properties.
Conclusion
This compound represents an interesting molecular scaffold for the development of new liquid crystalline materials. While direct experimental data is scarce, this guide provides a scientifically grounded framework for its synthesis and characterization based on the well-understood chemistry and physics of phenyl benzoate-based mesogens. The detailed protocols and explanatory notes are intended to empower researchers to explore this and related compounds, contributing to the advancement of materials science and the development of next-generation optical and electronic devices. Further experimental investigation is warranted to fully elucidate the material properties of this compound and its potential in various applications.
References
- 1. bmse010254 Phenyl Benzoate at BMRB [bmrb.io]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. macromolchem.com [macromolchem.com]
- 9. orgsyn.org [orgsyn.org]
Enhanced Gas Chromatography-Mass Spectrometry Analysis of Methyl 4-cyclopentylbenzoate via a Two-Step Hydrolysis and Silylation Derivatization Protocol
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-cyclopentylbenzoate and its parent acid, 4-cyclopentylbenzoic acid, are molecular structures relevant in medicinal chemistry and materials science. While gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for their characterization, the direct analysis of the carboxylic acid form is hampered by its high polarity and low volatility. This application note presents a robust, self-validating protocol for the analysis of this compound. The method employs a two-step process involving the quantitative hydrolysis of the ester to its corresponding carboxylic acid, followed by silylation to yield a thermally stable, volatile derivative. This derivatization strategy significantly improves chromatographic peak shape, enhances sensitivity, and ensures reliable quantification by GC-MS.
The Scientific Rationale: Causality Behind Derivatization
The direct analysis of polar compounds like carboxylic acids by GC is often problematic. The presence of the carboxyl functional group (-COOH) leads to strong intermolecular hydrogen bonding, which significantly decreases volatility. Consequently, high elution temperatures are required, which can lead to thermal degradation (e.g., decarboxylation) of the analyte before it reaches the detector. Furthermore, the active hydrogen in the carboxyl group can interact with active sites (residual silanols) on the GC column and inlet liner, resulting in poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.[1]
Chemical derivatization is a powerful strategy to overcome these limitations.[2] The core principle is to mask the problematic functional group by replacing the active hydrogen with a non-polar, thermally stable chemical moiety.[3] For carboxylic acids, silylation is one of the most widely used and effective derivatization techniques.[4][5] This process converts the polar -COOH group into a non-polar trimethylsilyl (TMS) ester.
The resulting TMS derivative exhibits several key advantages:
-
Increased Volatility: The masking of the polar group reduces intermolecular forces, allowing the compound to vaporize at a lower temperature.[1]
-
Improved Thermal Stability: TMS esters are more resistant to thermal degradation in the hot GC injector and column.[3]
-
Enhanced Peak Shape: By eliminating interactions with active sites in the GC system, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[6]
-
Characteristic Mass Spectra: TMS derivatives often produce predictable and structurally informative fragmentation patterns in electron ionization (EI) mass spectrometry, aiding in compound identification.
This protocol first ensures a consistent starting point by hydrolyzing the methyl ester to the free acid, then prepares this acid for optimal GC-MS analysis through silylation.
Overall Experimental Workflow
The comprehensive workflow is designed to ensure quantitative conversion and clean analysis. It proceeds from sample preparation through to data acquisition in a logical sequence.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. chromtech.com [chromtech.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Reduction of Methyl 4-cyclopentylbenzoate
Introduction: The Significance of (4-cyclopentylphenyl)methanol in Synthesis
The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Methyl 4-cyclopentylbenzoate serves as a valuable precursor to (4-cyclopentylphenyl)methanol, an intermediate that features a non-polar cyclopentyl group tethered to a functionalized aromatic ring. This structural motif is of significant interest to medicinal chemists and drug development professionals for its potential to enhance lipophilicity and modulate binding interactions with biological targets.
This guide provides an in-depth exploration of two robust and widely adopted protocols for the reduction of this compound. We will delve into the mechanistic underpinnings and practical considerations of using a powerful, non-selective reducing agent, Lithium Aluminum Hydride (LAH), and contrast it with a milder, more chemoselective approach utilizing Sodium Borohydride (NaBH₄) in a modified solvent system. The causality behind experimental choices, safety protocols, and work-up procedures are detailed to ensure reproducible and high-yielding syntheses.
Protocol 1: Complete Reduction with Lithium Aluminum Hydride (LAH)
Principle & Rationale: Harnessing a Powerful Hydride Donor
Lithium aluminum hydride (LiAlH₄) is a potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, which are typically resistant to milder reagents like sodium borohydride.[1][2] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) with great efficacy. For the conversion of this compound to (4-cyclopentylphenyl)methanol, LiAlH₄ is often the reagent of choice for its reliability and rapid reaction rates.[3]
The reduction of an ester with LiAlH₄ proceeds through a two-stage mechanism.[4][5]
-
Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide leaving group to yield an aldehyde.
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol, (4-cyclopentylphenyl)methanol.
Due to its extreme reactivity with protic solvents, all operations involving LiAlH₄ must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).[6]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (N₂ or Ar) with manifold
-
Ice-water bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Quench the excess LiAlH₄ by the slow, cautious, and sequential addition of:
-
Isolation: Stir the resulting granular white precipitate vigorously for 15-30 minutes. Add anhydrous MgSO₄ and continue stirring for another 15 minutes to ensure all water is sequestered.[7][8] Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product. If necessary, purify the (4-cyclopentylphenyl)methanol by silica gel column chromatography.
Safety Considerations:
-
LiAlH₄ is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[6][8] Handle it exclusively in a fume hood under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.
Protocol 2: Chemoselective Reduction with Sodium Borohydride
Principle & Rationale: A Milder and More Selective Approach
Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄ and typically does not reduce esters under standard conditions (e.g., in pure ethanol at room temperature).[10][11] This chemoselectivity allows for the reduction of aldehydes and ketones in the presence of esters.[10][11] However, the reactivity of NaBH₄ can be significantly enhanced by using a mixed solvent system, such as THF-methanol or by the addition of certain Lewis acids.[12][13][14]
The slow addition of methanol to a refluxing mixture of the ester and NaBH₄ in THF has been shown to be an effective method for ester reduction.[12][13] The methanol is believed to react with the borohydride to form alkoxyborohydrides, which are more potent reducing agents capable of reducing the ester. This method offers several advantages over the use of LiAlH₄, including greater safety, easier handling, and tolerance of a wider range of functional groups, should they be present in more complex substrates.[12][14]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and anhydrous THF.
-
Reagent Addition: Add sodium borohydride (2.0-4.0 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux. Once refluxing, add methanol (equivalent volume to THF) slowly via a dropping funnel over 1-2 hours.
-
Reaction Progression: Continue to reflux the reaction mixture for an additional 2-4 hours after the methanol addition is complete. Monitor the reaction's progress by TLC.
-
Work-up: After cooling the reaction to room temperature, cautiously quench the reaction by the slow addition of 2N HCl until gas evolution ceases and the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude (4-cyclopentylphenyl)methanol via silica gel column chromatography if needed.
Quantitative Data Summary
| Parameter | Protocol 1: Lithium Aluminum Hydride | Protocol 2: Sodium Borohydride |
| Primary Reagent | LiAlH₄ | NaBH₄ |
| Stoichiometry | ~1.5 equivalents | 2.0 - 4.0 equivalents |
| Solvent(s) | Anhydrous THF or Et₂O | THF and Methanol |
| Temperature | 0 °C to Room Temperature | Reflux (~65-70 °C) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Typical Yield | >90% | 70 - 92%[12] |
| Key Considerations | Requires strict anhydrous/inert conditions; highly reactive and pyrophoric. | Milder conditions; safer to handle; slower reaction rate. |
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: Generalized workflow for the reduction of this compound.
Mechanism of LAH Reduction of an Ester
Caption: The mechanistic pathway for the reduction of an ester using LiAlH₄.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ias.ac.in [ias.ac.in]
- 13. academic.oup.com [academic.oup.com]
- 14. gaussling.wordpress.com [gaussling.wordpress.com]
The Strategic Incorporation of the Cyclopentyl Moiety: Methyl 4-cyclopentylbenzoate in Advanced Liquid Crystal Formulations
Abstract
In the relentless pursuit of novel liquid crystalline materials with optimized performance characteristics, the strategic selection of molecular precursors is paramount. This guide delves into the utility of methyl 4-cyclopentylbenzoate as a key intermediate in the synthesis of advanced liquid crystal (LC) materials. We will explore the synthetic pathways to this precursor, its subsequent conversion into high-performance mesogens, and the critical role the terminal cyclopentyl group plays in modulating the physicochemical properties of the final liquid crystalline phase. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and the theoretical underpinnings necessary to leverage this compound in their research and development endeavors.
Introduction: The Rationale for Alicyclic Moieties in Mesogen Design
The molecular architecture of a liquid crystal dictates its macroscopic properties, such as the mesophase type, clearing point, viscosity, and dielectric anisotropy.[1] Calamitic (rod-shaped) liquid crystals, which are the cornerstone of display technologies, typically consist of a rigid core, a flexible terminal chain, and often a polar group.[1] While linear alkyl chains are common, the incorporation of alicyclic groups like cyclopentyl or cyclohexyl at the terminus of the mesogen offers a unique handle to fine-tune these properties.
The cyclopentyl group, in particular, provides a balance of flexibility and steric bulk. Unlike a linear pentyl chain, its semi-rigid, non-planar structure can disrupt close packing in the crystalline state, thereby lowering the melting point and broadening the liquid crystal phase range. Furthermore, the cyclopentyl moiety contributes to a favorable viscosity and can influence the elastic constants of the nematic phase, which are critical parameters for device performance.[2]
This compound serves as an excellent and versatile starting point for introducing this valuable functionality into a variety of liquid crystal scaffolds. Its synthesis is straightforward, and the ester group provides a convenient anchor point for subsequent chemical transformations to build the final mesogenic structure.
Synthesis of the Precursor: this compound
The preparation of this compound is typically achieved in a two-step process starting from benzene and cyclopentyl carboxylic acid chloride, followed by esterification. A common and effective approach is through a Friedel-Crafts acylation, followed by a reduction and subsequent oxidation before the final esterification. A more direct route involves the Friedel-Crafts acylation of cyclopentylbenzene.
Protocol 1: Synthesis of 4-Cyclopentylbenzoic Acid
This protocol outlines the synthesis of the carboxylic acid intermediate, which is then esterified.
Materials:
-
Cyclopentylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide (NaOH)
-
Sodium sulfite
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, add cyclopentylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 4-cyclopentylacetophenone.
-
-
Haloform Reaction (Oxidation):
-
Dissolve the crude 4-cyclopentylacetophenone in a suitable solvent like 1,4-dioxane.
-
Cool the solution in an ice bath and add a freshly prepared solution of sodium hypochlorite with stirring.
-
Allow the mixture to stir at room temperature overnight.
-
Quench the excess hypochlorite by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-cyclopentylbenzoic acid.
-
Protocol 2: Fischer Esterification to this compound
Materials:
-
4-Cyclopentylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-cyclopentylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Application in Liquid Crystal Synthesis: A Case Study
This compound is a versatile intermediate. The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various phenolic cores, or it can be used in transesterification reactions. A prime example is the synthesis of ester-containing liquid crystals, which are a major class of mesogenic compounds.
Target Molecule: 4-Cyanophenyl 4-cyclopentylbenzoate
This molecule is a classic example of an A-B type calamitic liquid crystal, where the cyclopentylbenzoate unit provides the terminal flexible part and the cyanophenyl group introduces strong polarity, leading to a high positive dielectric anisotropy, which is desirable for twisted nematic displays.
Workflow for the Synthesis of 4-Cyanophenyl 4-cyclopentylbenzoate
Caption: Synthesis workflow for 4-Cyanophenyl 4-cyclopentylbenzoate.
Protocol 3: Synthesis of 4-Cyanophenyl 4-cyclopentylbenzoate
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
4-Cyanophenol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis of this compound:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add NaOH (1.5 eq) and heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.
-
Acidify with 1M HCl to precipitate 4-cyclopentylbenzoic acid.
-
Filter the solid, wash with water, and dry thoroughly.
-
-
Formation of 4-Cyclopentylbenzoyl chloride:
-
In a fume hood, add 4-cyclopentylbenzoic acid (1.0 eq) to an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
-
-
Esterification with 4-Cyanophenol:
-
Dissolve 4-cyanophenol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 4-cyclopentylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, then with a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 4-cyanophenyl 4-cyclopentylbenzoate.
-
Characterization and Properties
The synthesized liquid crystal must be thoroughly characterized to determine its mesomorphic properties.
Characterization Techniques
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the molecular structure and purity of the synthesized compound. |
| Mass Spectrometry | To verify the molecular weight of the final product. |
| Polarized Optical Microscopy (POM) | To identify the type of liquid crystal phases (e.g., nematic, smectic) and observe their textures. |
| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes. |
Expected Properties of 4-Cyanophenyl 4-cyclopentylbenzoate
The introduction of the cyclopentyl group is expected to result in a material with a relatively low melting point and a stable nematic phase. A patent for a similar compound, 4-Cyclopentyl-benzoic acid-4-cyano-3-fluorophenyl ester, reports a nematic to isotropic transition (clearing point) at 50.1°C, indicating the suitability of the cyclopentyl moiety for creating room-temperature liquid crystals.[2]
Conclusion
This compound is a strategically important precursor for the synthesis of advanced liquid crystalline materials. The terminal cyclopentyl group it imparts offers a powerful tool for tuning key properties such as the melting point, clearing point, and viscosity. The synthetic routes to this intermediate and its subsequent conversion to target mesogens are well-established and accessible. The protocols and insights provided in this guide are intended to empower researchers to explore the rich design space offered by alicyclic-terminated liquid crystals, paving the way for the development of next-generation display and photonic technologies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-cyclopentylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-cyclopentylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.
Introduction: Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved via two primary strategic routes. The choice of strategy often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.
-
Direct C-C Bond Formation via Suzuki-Miyaura Coupling: This is a highly efficient and versatile method that involves the palladium-catalyzed cross-coupling of methyl 4-halobenzoate (e.g., bromide or iodide) with a cyclopentylboron reagent.[1][2] This approach builds the core carbon skeleton in a single, high-yield step.
-
Esterification of 4-cyclopentylbenzoic Acid: This classic two-step approach involves first synthesizing the carboxylic acid intermediate, 4-cyclopentylbenzoic acid, followed by its esterification with methanol. The esterification is typically an acid-catalyzed equilibrium process known as the Fischer-Speier esterification.[3][4]
This guide will address potential issues arising from both synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
| Symptom / Observation | Potential Root Cause(s) | Recommended Corrective Actions & Explanations |
| Low or No Product Formation (Suzuki Coupling) | 1. Inactive Palladium Catalyst: The Pd(0) active species may have been oxidized or failed to form. 2. Inefficient Transmetalation: The transfer of the cyclopentyl group from boron to palladium is hindered.[1][2] 3. Poor Reagent Quality: Degradation of the boronic acid/ester or halide starting material. | 1. Catalyst Activation: Use a fresh, high-purity catalyst. Consider adding a phosphine ligand (e.g., PPh₃, XPhos) to stabilize the Pd(0) species. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[5] 2. Base and Solvent Optimization: The base is crucial for activating the boronic acid to form a more nucleophilic borate complex.[6][7] Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the solvent system (e.g., dioxane/water, toluene/water) facilitates the interaction of all components.[2] 3. Reagent Verification: Check the purity of your starting materials via NMR or GC-MS. Boronic acids can degrade over time through dehydration or oxidation.[8][9] |
| Significant Byproduct Formation (Suzuki Coupling) | 1. Homocoupling: Your aryl halide or boronic acid is coupling with itself, forming biphenyl or dicyclopentyl byproducts.[6][9] 2. Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[8] 3. Protodeboronation: The boronic acid is protonated and cleaved before it can participate in the coupling.[9] | 1. Lower Catalyst Loading & Temperature Control: Excessive catalyst or high temperatures can promote homocoupling. Reduce the catalyst loading (e.g., to 1-2 mol%) and maintain the recommended reaction temperature. 2. Solvent & Base Choice: Dehalogenation can be promoted by certain solvents or bases. Ensure your solvent is anhydrous and degassed. Avoid overly strong reducing conditions.[8] 3. Careful Base Addition: Add the base to the reaction mixture just before adding the palladium catalyst. Using anhydrous conditions and a suitable base (e.g., K₃PO₄) can minimize this side reaction. |
| Incomplete Reaction (Fischer Esterification) | 1. Equilibrium Not Shifted: The Fischer esterification is a reversible reaction, and the equilibrium may lie unfavorably.[3] 2. Insufficient Acid Catalyst: The catalyst concentration is too low to effectively protonate the carboxylic acid. 3. Presence of Water: Water is a product of the reaction; its presence in the starting materials or solvent will inhibit the forward reaction according to Le Châtelier's principle. | 1. Use Excess Alcohol: Use methanol as the solvent, creating a large molar excess that drives the equilibrium towards the ester product.[3][4] 2. Increase Catalyst Amount: Add a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).[3][10][11] A typical loading is 1-5 mol%. 3. Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. If practical for the scale, removal of water using a Dean-Stark apparatus can be effective, though less common with a low-boiling alcohol like methanol. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: The product and a byproduct (e.g., homocoupled species, unreacted starting material) have similar polarities. 2. Residual Carboxylic Acid: Unreacted 4-cyclopentylbenzoic acid remains in the final product after esterification. | 1. Chromatography Optimization: For column chromatography, use a shallow solvent gradient (e.g., starting with 1% Ethyl Acetate in Hexane and slowly increasing the polarity) to improve separation.[12] 2. Aqueous Wash: During the workup of the esterification reaction, wash the organic layer with a mild base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to extract the acidic starting material into the aqueous phase.[4][13] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound?
Both routes are viable, but the Suzuki-Miyaura coupling is often preferred for its high efficiency, functional group tolerance, and directness, typically resulting in higher overall yields in a single step from readily available precursors. The Fischer esterification route is a solid, classic alternative, especially if 4-cyclopentylbenzoic acid is already available or can be synthesized cheaply.
Q2: What is the mechanistic role of the base in the Suzuki-Miyaura coupling?
The base plays a critical role in the transmetalation step of the catalytic cycle.[1] It reacts with the organoboronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻). This increased nucleophilicity facilitates the transfer of the cyclopentyl group from the boron atom to the palladium center, which is a crucial step for forming the new C-C bond.[2][6]
Q3: Can I use other coupling methods besides Suzuki?
Yes, other cross-coupling reactions could be employed, but the Suzuki-Miyaura coupling offers significant advantages. For instance, Stille coupling (using organotin reagents) is an option, but organotin compounds are highly toxic.[1] The Suzuki reaction's use of non-toxic and stable boronic acids makes it a more practical and environmentally benign choice for most applications.
Q4: For Fischer esterification, what are the key parameters to optimize for maximum yield?
To maximize the yield of a Fischer esterification, four key parameters should be controlled:
-
Molar Ratio of Reactants: A large excess of the alcohol (methanol) is crucial to shift the equilibrium towards the product.[10][14][15]
-
Catalyst Concentration: Sufficient strong acid catalyst (e.g., H₂SO₄) is needed to accelerate the reaction.[11][16]
-
Temperature: The reaction is typically run at the reflux temperature of the alcohol to ensure a reasonable reaction rate.[10][16]
-
Reaction Time: The reaction needs sufficient time to reach equilibrium, often requiring several hours of reflux.[10][13]
Q5: Are there alternative methods to Fischer esterification if my substrate is sensitive to strong acid?
Absolutely. If your starting material contains acid-sensitive functional groups, you can use milder esterification methods. A common alternative is a two-step process: first, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the isolated acyl chloride with methanol.[17] Another excellent method for acid-sensitive substrates is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[17]
Experimental Workflows & Protocols
Workflow Diagram: Synthesis via Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Synthesis.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq.), cyclopentylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.02 eq.), to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Workflow Diagram: Synthesis via Fischer Esterification
Caption: Workflow for Fischer Esterification Synthesis.
Protocol 2: Synthesis via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyclopentylbenzoic acid (1.0 eq.) in a large excess of methanol (e.g., 20 eq., which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq.) to the solution while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the disappearance of the starting carboxylic acid by TLC.
-
Workup: Cool the reaction to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.[4] The basic wash removes any unreacted carboxylic acid and the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease | AVESİS [avesis.gazi.edu.tr]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com]
- 16. journal.unusida.ac.id [journal.unusida.ac.id]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 4-cyclopentylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-cyclopentylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during synthesis. We will explore the causality behind common side reactions and provide robust, field-tested solutions to ensure the integrity and purity of your target compound.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound can be approached via several routes. The optimal choice depends on starting material availability, scale, and the desired purity profile. We will focus on two prevalent, conceptually distinct strategies: a classical Friedel-Crafts-based approach and a modern palladium-catalyzed cross-coupling reaction.
Route A: Multi-Step Friedel-Crafts Pathway
This classical approach builds the molecule sequentially, starting from benzene. It is a cost-effective route for large-scale synthesis but involves multiple steps, each with potential side reactions.
Route B: Suzuki Cross-Coupling Pathway
This modern approach offers a more convergent and often cleaner synthesis, directly coupling the two key fragments. It is highly favored in drug discovery for its reliability and tolerance of functional groups.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. Each question reflects a common experimental observation, followed by a detailed explanation and actionable solutions.
Part A: Issues in the Friedel-Crafts Pathway
Question 1: My initial Friedel-Crafts alkylation step resulted in a complex mixture with several higher molecular weight peaks in the GC-MS. What are these byproducts and how can I prevent them?
Answer: You are likely observing polyalkylation .[1][2]
-
Causality: The product of the initial alkylation, cyclopentylbenzene, is more reactive than the starting material, benzene. This is because the alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic substitution.[1] Consequently, the reaction doesn't stop cleanly after one addition, leading to di- and tri-cyclopentylbenzene isomers.
-
Troubleshooting & Prevention:
-
Use Excess Aromatic Substrate: The most effective way to minimize polyalkylation is to use a large excess of benzene relative to the cyclopentyl halide. This increases the probability that the electrophile will encounter a molecule of benzene rather than the more reactive cyclopentylbenzene product. A 5:1 to 10:1 molar ratio of benzene to alkylating agent is recommended.
-
Control Reaction Temperature: Running the reaction at the lowest feasible temperature can help manage the rate of the second alkylation.
-
Slow Addition: Add the alkylating agent dropwise to the mixture of benzene and Lewis acid catalyst to maintain a low instantaneous concentration of the electrophile.
-
Question 2: In the subsequent acylation of cyclopentylbenzene, my crude product NMR shows two distinct aromatic patterns, though the para-isomer is dominant. What is the minor isomer, and can I avoid its formation?
Answer: The minor isomer is almost certainly the ortho-acylated product (2-acetyl-1-cyclopentylbenzene).
-
Causality: The cyclopentyl group is an ortho, para-directing group. While the bulky nature of the cyclopentyl group sterically hinders the ortho position, favoring para substitution, the ortho position remains electronically activated. Therefore, the formation of a minor amount of the ortho isomer is common.[3]
-
Troubleshooting & Prevention:
-
Sterically Bulky Acylating Agent: While not always practical, using a bulkier acylating agent can increase the steric hindrance at the ortho position, thereby improving the para selectivity.
-
Focus on Purification: It is often more practical to accept the formation of the ortho isomer and focus on its removal. The two isomers typically have different polarities and melting points, making them separable.
-
Column Chromatography: A standard silica gel column using a hexane/ethyl acetate gradient can effectively separate the isomers.
-
Recrystallization: If the para product is a solid, recrystallization from a suitable solvent (e.g., ethanol or heptane) can often yield highly pure material, as the isomeric impurity will remain in the mother liquor.
-
-
Question 3: My final Fischer esterification step seems to stall, with a significant amount of 4-cyclopentylbenzoic acid remaining even after prolonged reflux. How can I drive this equilibrium reaction to completion?
Answer: The Fischer esterification is a classic equilibrium-controlled reaction.[4] The presence of the product (water) can drive the reaction backward via hydrolysis.
-
Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, meaning it will proceed until it reaches an equilibrium state where the rates of the forward and reverse reactions are equal.[5]
-
Troubleshooting & Prevention:
-
Use Excess Alcohol: Employing methanol as the limiting reagent is a common mistake. By using a large excess of methanol (it can often serve as the solvent), Le Châtelier's principle dictates that the equilibrium will shift towards the products.[4]
-
Remove Water: Actively removing water as it forms is the most efficient way to drive the reaction to completion.
-
Dean-Stark Apparatus: If the reaction is run in a co-solvent like toluene, a Dean-Stark trap can be used to physically remove the water-toluene azeotrope.
-
Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is produced.
-
-
Choice of Catalyst: While sulfuric acid is common, it can cause charring at high temperatures.[4] A milder acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin can be effective and lead to a cleaner reaction profile.
-
| Parameter | Recommendation | Rationale |
| Acid:Alcohol Ratio | 1 : 20 (or use alcohol as solvent) | Shifts equilibrium towards the ester product. |
| Water Removal | Dean-Stark trap or Molecular Sieves | Prevents the reverse reaction (hydrolysis). |
| Catalyst | H₂SO₄ (catalytic), TsOH, or acidic resin | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux | Provides activation energy for the reaction. |
Part B: Issues in the Suzuki Coupling Pathway
Question 4: My Suzuki coupling reaction is clean but very slow, and after 24 hours, I still have mostly starting material (Methyl 4-bromobenzoate). What are the likely causes?
Answer: Sluggish Suzuki reactions are typically due to issues with the catalyst, base, or solvent system .
-
Causality: The palladium catalytic cycle involves several steps (oxidative addition, transmetallation, reductive elimination).[6] A failure in any step will halt the cycle. Common causes include an inactive catalyst, an inappropriate base, or the presence of oxygen which can deactivate the Pd(0) species.
-
Troubleshooting & Prevention:
-
Degas Your Solvents: Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas your solvent (e.g., by bubbling with argon or nitrogen for 20-30 minutes) before adding the catalyst and reagents.
-
Check Your Base: The base is crucial for activating the boronic acid for transmetallation.[7] An aqueous solution of a base like K₂CO₃ or K₃PO₄ is often required. Ensure the base is not old or hydrated beyond its intended form.
-
Catalyst/Ligand Integrity: Use a fresh, high-quality palladium catalyst and ligand. Pre-catalysts like Pd(PPh₃)₄ can be sensitive to air and should be handled accordingly.
-
Temperature: While many Suzuki reactions run at elevated temperatures (80-100 °C), ensure your temperature is adequate for the specific substrate and catalyst system you are using.
-
Question 5: I've isolated my product, but it's contaminated with two major byproducts: one with a mass of ~110 (bicyclopentyl) and another high-molecular-weight diester. Where do these come from?
Answer: You are observing the classic Suzuki side products of boronic acid homocoupling and aryl halide homocoupling .
-
Causality:
-
Bicyclopentyl: Under the reaction conditions, the cyclopentylboronic acid can couple with itself to form bicyclopentyl. This is often more prevalent at higher temperatures or if the transmetallation step is slow.
-
Diester (Dimethyl biphenyl-4,4'-dicarboxylate): Similarly, the Methyl 4-bromobenzoate can undergo homocoupling to form a biphenyl species.
-
-
Troubleshooting & Prevention:
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction over the aryl halide homocoupling.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. For difficult couplings, consider more advanced ligands like SPhos or XPhos.
-
Control Temperature: Running the reaction at the lowest effective temperature can often minimize these side reactions.
-
Question 6: My final product seems to have partially hydrolyzed back to 4-cyclopentylbenzoic acid during the reaction or workup. How did this happen in a non-aqueous reaction?
Answer: The "non-aqueous" Suzuki reaction often uses an aqueous base , which can cause saponification (base-mediated hydrolysis) of your methyl ester.[8]
-
Causality: Esters are susceptible to hydrolysis under basic conditions.[8] The combination of a strong base (like K₃PO₄ or NaOH) and heat can be sufficient to cleave the methyl ester, especially during long reaction times.
-
Troubleshooting & Prevention:
-
Use a Milder Base: Switch to a weaker base like potassium carbonate (K₂CO₃) or even an organic base if the coupling allows.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Careful Workup: During the aqueous workup, neutralize the basic solution with a mild acid (e.g., dilute HCl or NH₄Cl solution) before extraction to prevent further hydrolysis. Avoid prolonged contact between the ester product and strong bases.
-
Section 3: Key Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is designed to separate the target ester from common, less-polar byproducts (like bicyclopentyl) and more-polar impurities (like unreacted carboxylic acid).
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude oil) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Dry-pack a glass column with silica gel. Wet the column with the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities like residual starting materials or homocoupled byproducts.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the target product, this compound.
-
A final, higher polarity flush (e.g., 70:30 Hexane:EtOAc) can be used to elute highly polar impurities like the unreacted carboxylic acid.
-
-
Monitoring & Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified ester.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-cyclopentylbenzoate
Welcome to the technical support center for the purification of methyl 4-cyclopentylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to overcome common challenges encountered in the laboratory.
Introduction
This compound is an aromatic ester of interest in various fields of chemical synthesis. Achieving high purity of this compound is critical for obtaining reliable data in downstream applications and for meeting stringent quality standards in drug development. This guide provides practical, field-proven insights into troubleshooting common purification issues, focusing on crystallization and column chromatography techniques.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Low Yield and Recovery
Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
Answer:
Low recovery of your target compound can be attributed to several factors, ranging from the initial reaction conditions to losses during the purification workup.
-
Incomplete Reaction: The synthesis of this compound, likely through Fischer esterification of 4-cyclopentylbenzoic acid, is a reversible reaction. If the reaction has not reached completion, you will have a lower starting amount of your desired product. To drive the equilibrium towards the product, consider using a Dean-Stark apparatus to remove water as it is formed or using an excess of methanol.[1]
-
Losses During Workup:
-
Aqueous Washes: During the workup, washing the organic layer with aqueous solutions can lead to some loss of the ester, especially if emulsions form. To minimize this, use brine (saturated NaCl solution) for the final wash to help break emulsions and reduce the solubility of the ester in the aqueous layer.
-
Premature Crystallization: If the compound crystallizes prematurely during extraction or filtration, it can be lost. Ensure your solutions are not overly concentrated before you are ready for the crystallization step.
-
-
Sub-optimal Crystallization:
-
Solvent Choice: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic esters like this compound, a common starting point is a mixed solvent system like ethanol/water or a single solvent system with a non-polar solvent like hexanes or heptane, possibly with a small amount of a more polar solvent like ethyl acetate to aid dissolution at higher temperatures.[1][2][3]
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.
-
-
Inefficient Column Chromatography:
-
Improper Solvent System: If the polarity of your eluent is too high, your compound may elute too quickly with impurities. Conversely, if it is too low, the elution time will be excessively long, leading to band broadening and potential loss of product in many fractions.[4] Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.[5][6] For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
Column Overloading: Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material for good separation.
-
Persistent Impurities
Question: After purification, I still see impurity peaks in my NMR spectrum. What are the likely impurities and how do I remove them?
Answer:
The nature of the impurities will depend on the synthetic route used to prepare this compound. A likely route is the Friedel-Crafts acylation of cyclopentylbenzene followed by a Clemmensen or Wolff-Kishner reduction and subsequent esterification, or Friedel-Crafts alkylation of benzene with a cyclopentyl halide followed by oxidation and esterification.
-
Unreacted Starting Materials:
-
4-Cyclopentylbenzoic Acid: This is a very common impurity if the esterification reaction did not go to completion. Being an acid, it can be easily removed by washing the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] You will observe CO₂ evolution (bubbling) as the acid is neutralized. Continue washing until the bubbling ceases. The resulting sodium 4-cyclopentylbenzoate is water-soluble and will be removed in the aqueous layer.
-
Methanol: Excess methanol from the esterification reaction is typically removed during the aqueous workup and by evaporation under reduced pressure.
-
-
Side Products from Synthesis:
-
Isomers from Friedel-Crafts Reaction: Friedel-Crafts reactions on substituted benzenes can sometimes yield ortho- and meta-isomers in addition to the desired para-product. These isomers can be difficult to separate due to their similar polarities. Careful optimization of your column chromatography, potentially using a shallower solvent gradient, may be necessary.
-
Poly-alkylated/acylated Products: If the Friedel-Crafts reaction conditions are too harsh, you may see products with more than one cyclopentyl or acyl group on the aromatic ring. These are typically less polar than your desired product and should elute earlier during column chromatography.
-
-
Residual Solvents: Ensure your purified product is thoroughly dried under high vacuum to remove any residual solvents from the purification process (e.g., hexanes, ethyl acetate, ethanol). These will appear as characteristic peaks in your ¹H NMR spectrum.
Troubleshooting Workflow for Persistent Impurities
Caption: A decision tree for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and spectral data for pure this compound?
| Property | Estimated Value | Rationale/Comments |
| Appearance | Colorless oil or low-melting solid | Similar to other methyl esters of aromatic acids. |
| Molecular Formula | C₁₃H₁₆O₂ | |
| Molecular Weight | 204.26 g/mol | |
| Melting Point | < 25 °C | 4-Cyclopentylbenzoic acid has a melting point of 148-151 °C. Esterification to the methyl ester will significantly lower the melting point. |
| Boiling Point | > 250 °C at atm. pressure | Expected to be similar to other substituted methyl benzoates. |
| ¹H NMR (CDCl₃, 400 MHz) | ~7.95 (d, 2H), ~7.25 (d, 2H), ~3.90 (s, 3H), ~3.10 (quintet, 1H), ~2.10-1.50 (m, 8H) | Based on data for methyl 4-methylbenzoate and the expected shifts for a cyclopentyl group attached to a benzene ring.[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | ~167, ~149, ~130, ~129, ~127, ~52, ~45, ~34, ~26 | Estimated from data for analogous compounds.[9][10][11] |
| IR (thin film, cm⁻¹) | ~2950 (C-H), ~1720 (C=O, ester), ~1610 (C=C, aromatic), ~1280 (C-O, ester) | Characteristic ester and aromatic stretches are expected.[12] |
| Mass Spec (EI, m/z) | 204 (M⁺), 173 ([M-OCH₃]⁺), 145 ([M-CO₂CH₃]⁺) | Predicted fragmentation pattern for a methyl benzoate derivative.[13][14] |
Q2: Which recrystallization solvents are best for this compound?
A2: For aromatic esters, a good starting point is often a mixed solvent system. You could try dissolving your crude product in a minimal amount of a hot alcohol like ethanol or methanol and then adding hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1][2] Alternatively, for a non-polar compound like this, you could try dissolving it in a minimal amount of a hot non-polar solvent like hexanes or heptane. If it is too soluble even when cold, you can try a solvent pair with a slightly more polar solvent like ethyl acetate or dichloromethane.[3]
Q3: What is a good starting mobile phase for column chromatography of this compound?
A3: A good starting point for the flash column chromatography of this compound on silica gel would be a mixture of hexanes and ethyl acetate.[5][6] Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the polarity of the eluent. Monitor the elution of your compound using TLC.
Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A4: Streaking on a TLC plate is often an indication of an acidic or basic compound interacting strongly with the silica gel, which is slightly acidic. If your crude product contains residual 4-cyclopentylbenzoic acid, it will likely streak. This can be resolved by neutralizing the crude product with a sodium bicarbonate wash before attempting chromatography. If the streaking persists with the ester, you can add a small amount (0.1-1%) of triethylamine to your chromatography eluent to neutralize the acidic sites on the silica gel.[4]
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and gently tap to pack the silica, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or your starting eluent.
-
Carefully add the sample to the top of the column using a pipette.
-
-
Elute and Collect Fractions:
-
Carefully add your eluent to the column and apply gentle pressure (if using flash chromatography).
-
Begin collecting fractions.
-
Gradually increase the polarity of your eluent as the chromatography progresses.
-
-
Analyze Fractions:
-
Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing your pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting oil or solid under high vacuum to remove any residual solvent.
-
Purification Strategy Decision Workflow
Caption: A workflow for selecting the appropriate purification method.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BENZOIC ACID, 4-CYCLOPENTYL- CAS#: 19936-22-2 [m.chemicalbook.com]
- 8. 4-Cyclopentylbenzoic acid | C12H14O2 | CID 14163671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 11. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]
- 12. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [m.chemicalbook.com]
- 13. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 14. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-cyclopentylbenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 4-cyclopentylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline this synthesis, troubleshoot common issues, and understand the causal factors behind key experimental choices. We will delve into the primary synthetic route via Fischer esterification, address specific problems you may encounter, and explore a powerful alternative strategy using palladium-catalyzed cross-coupling.
Section 1: Primary Synthetic Route: Fischer Esterification
The most direct and common method for preparing this compound is the Fischer esterification of 4-cyclopentylbenzoic acid with methanol, catalyzed by a strong acid.[1] This reaction is a classic equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[2] The primary challenge and the key to optimization lies in effectively shifting this equilibrium to favor the product.[3][4][5]
Reaction Principle: Le Châtelier's Principle in Action
The Fischer esterification is reversible, meaning the water produced can hydrolyze the ester product back into the starting materials, limiting the yield.[4] To achieve high conversion, the equilibrium must be driven to the right side of the equation below. This is typically accomplished in two ways:
-
Using an Excess of a Reactant: Employing a large excess of methanol not only serves as the reactant but also as the solvent, increasing the statistical probability of the forward reaction.[6]
-
Removing a Product: Continuously removing water as it is formed will prevent the reverse reaction from occurring.[3][1]
Experimental Workflow: Fischer Esterification
Below is a diagram illustrating the standard workflow for this synthesis.
Caption: Standard workflow for this compound synthesis.
Detailed Experimental Protocol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclopentylbenzoic acid (10.0 g, 52.6 mmol).
-
Reagents: Add anhydrous methanol (150 mL), which acts as both the reagent and solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 70°C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by about two-thirds using a rotary evaporator.
-
Transfer the remaining mixture to a separatory funnel, diluting with 100 mL of diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted 4-cyclopentylbenzoic acid. Caution: CO₂ gas will evolve.[4]
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to yield pure this compound.
-
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the Fischer esterification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Equilibrium Not Shifted: The reaction is reversible and water produced is hydrolyzing the ester.[4][5] 2. Inactive Catalyst: The acid catalyst may be old or hydrated. 3. Insufficient Reaction Time/Temp: The reaction has not reached completion.[5] | 1. Drive the Equilibrium: Use a larger excess of anhydrous methanol. If feasible, use a Dean-Stark apparatus to azeotropically remove water.[4] Alternatively, add activated 3Å molecular sieves to the reaction flask.[7] 2. Use Fresh Catalyst: Use a fresh, unopened bottle of concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).[4] 3. Optimize Conditions: Ensure the reaction is at a steady reflux. Extend the reaction time and monitor by TLC.[4] |
| Reaction Stalls | 1. Wet Reagents: Presence of water in the methanol or on the glassware drives the equilibrium backward.[5] 2. Low Catalyst Concentration: Insufficient catalyst to effectively protonate the carboxylic acid. | 1. Ensure Anhydrous Conditions: Use anhydrous methanol and flame- or oven-dry all glassware before use.[8] 2. Check Catalyst Amount: Ensure a catalytic amount (typically 1-5 mol%) of strong acid is used.[4] |
| Formation of Dark, Tarry Byproducts | 1. Excessive Heat: Overheating can cause decomposition of the starting materials or product. 2. High Catalyst Concentration: Too much strong acid can promote side reactions and charring.[4] | 1. Control Temperature: Maintain a gentle, controlled reflux. Do not overheat. 2. Reduce Catalyst: Use the minimum amount of catalyst necessary to promote the reaction efficiently. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Inefficient Workup: The basic wash was not sufficient to remove the unreacted 4-cyclopentylbenzoic acid. | 1. Confirm Completion: Ensure the starting material is fully consumed via TLC before beginning the workup. 2. Thorough Washing: Ensure the NaHCO₃ wash is sufficient. Test the aqueous layer with pH paper to confirm it is basic. Perform an additional wash if necessary. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the role of the acid catalyst?
-
A: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom, thereby accelerating the reaction.[4]
-
-
Q2: Can I use a different alcohol?
-
A: Yes, the Fischer esterification is versatile. However, reaction times and temperatures may need to be adjusted. Larger, bulkier alcohols may react more slowly due to steric hindrance.
-
-
Q3: How do I properly perform flash chromatography for this compound?
-
A: this compound is a relatively non-polar ester. A typical purification would involve silica gel as the stationary phase and a gradient elution system.
Parameter Recommendation Stationary Phase Silica Gel (230-400 mesh) Mobile Phase Hexanes/Ethyl Acetate Gradient Elution Gradient Start with 100% Hexanes, gradually increasing to 5-10% Ethyl Acetate in Hexanes. Monitoring TLC with UV visualization (254 nm) -
-
Q4: Are there higher-yielding alternatives to Fischer esterification?
-
A: Yes. While Fischer esterification is economical, it is an equilibrium-bound process. For potentially higher and more reliable yields, especially on a small scale, a Suzuki-Miyaura cross-coupling reaction is an excellent modern alternative. This is discussed in the next section.
-
Section 4: Alternative Synthetic Strategy: Suzuki-Miyaura Coupling
For a more robust and often higher-yielding synthesis, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed.[9] This reaction forms the key aryl-cyclopentyl C-C bond by coupling an aryl halide (or triflate) with an organoboron species.[9][10][11]
Reaction: Methyl 4-bromobenzoate + Cyclopentylboronic acid → this compound
This method avoids the equilibrium limitations of esterification and demonstrates broad functional group tolerance.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Key Parameters for Suzuki-Miyaura Coupling
Successful Suzuki coupling relies on the careful selection of catalyst, base, and solvent. The table below provides a validated starting point for this specific transformation.
| Parameter | Reagent/Condition | Rationale/Expertise |
| Aryl Halide | Methyl 4-bromobenzoate | Bromoarenes offer a good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive.[9] |
| Boron Species | Cyclopentylboronic Acid | Commercially available and stable. Boronic esters can also be used.[10] |
| Palladium Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | A robust, air-stable catalyst effective for a wide range of Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | The base is crucial for activating the organoboron species to facilitate the transmetalation step in the catalytic cycle.[10] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1) | A common biphasic system that effectively dissolves both organic and inorganic reagents.[9] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
By understanding the principles behind both Fischer esterification and Suzuki coupling, and by systematically addressing common experimental pitfalls, researchers can confidently optimize the synthesis of this compound for their specific laboratory and developmental needs.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Methyl 4-cyclopentylbenzoate
Welcome to the technical support center for the purification of crude Methyl 4-cyclopentylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: If synthesized via Fischer esterification, you may have residual 4-cyclopentylbenzoic acid and methanol.[1][2] For a Friedel-Crafts acylation route, unreacted cyclopentylbenzene and methyl chloroformate (or a related acylating agent) could be present.[3][4]
-
Reaction Byproducts: In Fischer esterification, water is a primary byproduct.[5] Friedel-Crafts reactions can sometimes lead to poly-acylated or isomerized products, although acylation is generally less prone to this than alkylation.[6][7][8]
-
Catalyst Residues: Residual acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) from esterification or Lewis acids (e.g., aluminum chloride) from Friedel-Crafts reactions may be present.[1][3]
-
Solvent Residues: The solvent used in the reaction or workup may be present in the crude product.
Q2: My crude product is a dark oil. How can I remove the color?
Colored impurities are often high molecular weight byproducts or degradation products. Two common methods for color removal are:
-
Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel, eluting with a non-polar solvent, can effectively remove polar, colored impurities.
Q3: I performed a water wash, but my product still contains acidic impurities. What should I do?
A simple water wash may not be sufficient to remove all acidic residues, especially if they are not highly water-soluble. A wash with a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate, is more effective at neutralizing and extracting acidic impurities like unreacted carboxylic acids or residual acid catalysts.[10][11] Ensure you subsequently wash with brine to break any emulsions and remove excess water from the organic layer.
Q4: Can I purify this compound by distillation?
Distillation is a viable option if your target compound has a significantly different boiling point from its impurities.[12] Given that this compound is a relatively high-boiling point ester, vacuum distillation would be necessary to prevent thermal decomposition.[12] This method is particularly useful for removing non-volatile impurities.
Troubleshooting and Purification Protocols
Decision-Making Workflow for Purification
The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds with moderate to high purity.[9][13] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[9] For this compound, an aromatic ester, consider the solvents in the table below. Test small quantities of your crude product with various solvents to find the optimal one.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Oiling Out | The boiling point of the solvent is too high, or the compound is melting before dissolving. | Use a lower-boiling point solvent or a mixed solvent system. |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent. | Use a different solvent or a mixed solvent system where the compound is less soluble at low temperatures. Ensure the flask is sufficiently cooled in an ice bath. |
Table 1: Potential Solvents for Recrystallization of Aromatic Esters [14]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | Polar Protic | A good starting point for many esters. |
| Ethanol | 78 | Polar Protic | Similar to methanol, often a good choice.[14] |
| Isopropanol | 82 | Polar Protic | Can be effective, sometimes used in combination with water.[9] |
| Hexane/Ethyl Acetate | Variable | Non-polar/Polar Aprotic | A common mixed solvent system. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy.[14] |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities and is suitable for both solid and oily crude products.[15][16]
Workflow for Column Chromatography:
Caption: General workflow for flash column chromatography.
Step-by-Step Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4.[12] For this compound, start with a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a column with silica gel as a slurry in the initial, non-polar eluent. Ensure the packing is uniform to avoid cracking or channeling.[12]
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a more volatile solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity if a gradient elution is required.[16]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
| Issue | Probable Cause | Solution |
| Poor Separation | Inappropriate solvent system or column overloading. | Optimize the solvent system with TLC to achieve better separation. Reduce the amount of crude product loaded onto the column.[12] |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| Cracked Column Bed | Improper packing or the column ran dry. | Ensure the column is packed as a uniform slurry and always keep the solvent level above the silica gel.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 16. benchchem.com [benchchem.com]
Degradation pathways of Methyl 4-cyclopentylbenzoate under acidic conditions
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This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-cyclopentylbenzoate, focusing on its degradation pathways under acidic conditions. Here, we address common experimental challenges and provide robust troubleshooting strategies to ensure the integrity of your research.
Overview of Primary Degradation Pathway
Under acidic conditions, the primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond to yield 4-cyclopentylbenzoic acid and methanol.[1][2] The reaction is an equilibrium process, and the presence of excess water will drive the reaction toward the formation of the carboxylic acid and alcohol.[3][4]
The generally accepted mechanism for this reaction is the reverse of the Fischer esterification and proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[1]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group.
-
Elimination of Methanol: The protonated methoxy group is a good leaving group and is eliminated as methanol.[1]
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final product, 4-cyclopentylbenzoic acid.[1]
The cyclopentyl group attached to the benzene ring is generally stable under the acidic conditions typically used for ester hydrolysis. Aromatic rings exhibit significant stability, and forcing a reaction often requires elevated temperatures or potent catalysts.[5]
Troubleshooting Guide
This section addresses common issues encountered during the acidic degradation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low yield of 4-cyclopentylbenzoic acid | Insufficient reaction time or temperature. | Increase the reaction time or temperature. A study on the acidic hydrolysis of methyl benzoate found that the optimal temperature for the highest yield was 80°C. |
| Inadequate amount of acid catalyst. | Ensure a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is present. | |
| Reversibility of the reaction. | Use a large excess of water to drive the equilibrium towards the products.[4] Consider removing methanol as it forms, if experimentally feasible. | |
| Formation of unexpected byproducts | Side reactions due to harsh conditions (e.g., high temperature, concentrated acid). | Use milder reaction conditions. Optimize the temperature and acid concentration to favor the desired hydrolysis reaction. |
| Impurities in the starting material. | Verify the purity of this compound using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. | |
| Difficulty in product isolation and purification | Product (4-cyclopentylbenzoic acid) remains dissolved in the reaction mixture. | After the reaction is complete, cool the mixture and adjust the pH to precipitate the carboxylic acid. Benzoic acid, for example, can be precipitated from a basic solution by acidification.[6] |
| Co-precipitation of impurities. | Recrystallize the crude product from a suitable solvent system to obtain pure 4-cyclopentylbenzoic acid. | |
| Inconsistent reaction rates | Poor temperature control. | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a consistent reaction temperature. |
| Inhomogeneous mixing of reactants. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation product of this compound under acidic conditions?
The primary degradation product is 4-cyclopentylbenzoic acid, formed through the acid-catalyzed hydrolysis of the methyl ester group.[7][8] Methanol is the other product of this reaction.
Q2: Will the cyclopentyl group degrade under typical acidic hydrolysis conditions?
The cyclopentyl group attached to the benzene ring is generally stable under the acidic conditions used for ester hydrolysis. The benzene ring itself is very stable and does not readily undergo reactions under these conditions.[5]
Q3: How can I monitor the progress of the degradation reaction?
The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material and product concentrations over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the change in the chemical shifts of the methyl ester protons of the starting material and the appearance of the carboxylic acid proton of the product.
Q4: What are the optimal conditions for the acid-catalyzed hydrolysis of this compound?
While specific optimal conditions may vary, a good starting point would be to use a dilute strong acid (e.g., 1-2 M HCl or H₂SO₄) in an aqueous solution with an organic co-solvent (if needed for solubility) and heating the reaction mixture. For methyl benzoate, an optimal temperature of 80°C has been reported. It is recommended to perform small-scale optimization experiments to determine the ideal temperature and reaction time for your specific setup.
Q5: Are there any safety precautions I should take during this experiment?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane or THF) if the starting material is not fully soluble in the aqueous acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄, typically 5-10 mol%).
-
Heat the reaction mixture to reflux (or a predetermined optimal temperature) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to acidic (pH ~2) with a concentrated acid to precipitate the 4-cyclopentylbenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 4-cyclopentylbenzoic acid.
Visualized Pathways and Workflows
Caption: Mechanism of acid-catalyzed hydrolysis.
Caption: Troubleshooting workflow for low yield.
References
- 1. homework.study.com [homework.study.com]
- 2. What products are formed from the acid-catalyzed hydrolysis of th... | Study Prep in Pearson+ [pearson.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Methyl 4-cyclopentylbenzoate
Welcome to the technical support center for Methyl 4-cyclopentylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this aromatic ester in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing unwanted hydrolysis of this compound, ensuring the integrity and success of your research.
Introduction to the Challenge: The Susceptibility of Esters to Hydrolysis
This compound, like all esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield its parent carboxylic acid (4-cyclopentylbenzoic acid) and alcohol (methanol).[1][2] This process can be catalyzed by both acidic and basic conditions, posing a significant challenge during synthesis, purification, storage, and application.[1][2] The presence of even trace amounts of water, acids, or bases can lead to the degradation of your compound, impacting yield, purity, and experimental outcomes.
This guide will equip you with the fundamental knowledge and practical strategies to mitigate the risk of hydrolysis and maintain the stability of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the hydrolysis of this compound?
A1: The rate of hydrolysis is primarily influenced by three key factors:
-
pH: Both acidic and basic conditions significantly accelerate the rate of hydrolysis.[1][2]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. The presence of an acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the reaction to completion.[1][2]
-
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thereby accelerating the rate of hydrolysis.
-
Presence of Water: As a reactant in the hydrolysis reaction, the concentration of water plays a crucial role. Anhydrous or low-water conditions are essential for preventing hydrolysis.
Q2: How does the cyclopentyl group in this compound affect its stability towards hydrolysis?
A2: The bulky cyclopentyl group at the para position of the benzoate ring introduces a degree of steric hindrance around the ester functional group. This steric bulk can partially shield the electrophilic carbonyl carbon from the approach of nucleophiles like water or hydroxide ions. Consequently, this compound is expected to be somewhat more resistant to hydrolysis compared to less sterically hindered benzoates, such as methyl benzoate. However, this steric protection is not absolute, and hydrolysis can still occur, especially under harsh acidic or basic conditions and elevated temperatures.
Q3: What are the recommended storage conditions for this compound to minimize hydrolysis?
A3: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on its Safety Data Sheet (SDS) and general principles for storing esters, the following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Lower temperatures reduce the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place. | Minimizes exposure to atmospheric moisture, which is a key reactant in hydrolysis. A dry, inert atmosphere (e.g., nitrogen or argon) is ideal for long-term storage. |
| Light Exposure | Protect from light. | While not directly causing hydrolysis, UV light can provide the energy to initiate other degradation pathways. |
| Container | Use a clean, dry, and inert container (e.g., amber glass bottle with a tight-fitting cap). | Prevents contamination with water, acids, or bases that could catalyze hydrolysis. |
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis During Your Experiments
This section provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound in your experimental workflow.
Scenario 1: Low Yield of this compound After Synthesis and Work-up
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of 4-cyclopentylbenzoic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ester yield due to hydrolysis.
Scenario 2: Degradation of this compound During Storage or in Solution
Symptoms:
-
A previously pure sample shows the presence of 4-cyclopentylbenzoic acid upon re-analysis.
-
Inconsistent results are obtained in biological or chemical assays using a stock solution of the compound.
Preventative Measures and Solutions:
| Potential Cause | Preventative Measure / Solution |
| Improper Storage of Solid | Store the solid compound in a desiccator at low temperature (refrigerated or frozen) in a tightly sealed container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. |
| Hydrolysis in Stock Solutions | Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO, DMF, THF). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or contain residual water. Prepare fresh aqueous solutions for immediate use. |
| Contaminated Solvents | Use high-purity, anhydrous solvents from a reputable supplier. It is good practice to use freshly opened solvents or those stored over molecular sieves. |
| Acidic or Basic Sample Matrix | If the experimental conditions require a specific pH, consider the stability of the ester at that pH. If possible, run control experiments to quantify the rate of hydrolysis under your assay conditions. |
Experimental Protocols for Minimizing Hydrolysis
Protocol 1: General Handling and Weighing of Solid this compound
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in a low-humidity environment, such as a glove box or a fume hood with a good draft.
-
Use clean, dry spatulas and weighing vessels.
-
Promptly and tightly reseal the container after dispensing the required amount.
-
For long-term storage, consider flushing the headspace of the container with an inert gas before sealing.
Protocol 2: Preparation of a Stock Solution in an Anhydrous Solvent
-
Ensure all glassware (e.g., volumetric flask, vials) is thoroughly dried, for instance, by oven-drying at >100 °C for several hours and cooling in a desiccator.
-
Use a new, sealed bottle of anhydrous solvent (e.g., DMSO, anhydrous grade).
-
Add the desired amount of this compound to the volumetric flask.
-
Add the anhydrous solvent to dissolve the solid and then dilute to the final volume.
-
Store the stock solution in a tightly sealed vial with a PTFE-lined cap at low temperature (e.g., -20 °C or -80 °C).
Visualizing the Hydrolysis Mechanisms
The following diagrams illustrate the acid- and base-catalyzed hydrolysis pathways. Understanding these mechanisms is key to appreciating the preventative measures.
Caption: Acid-Catalyzed Hydrolysis of this compound (Reversible).
Caption: Base-Catalyzed Hydrolysis of this compound (Irreversible).
References
Technical Support Center: Catalyst Poisoning in Methyl 4-cyclopentylbenzoate Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning during the synthesis of Methyl 4-cyclopentylbenzoate, a common challenge in pharmaceutical and materials science research. Our focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently employed for this synthesis. This document is designed to help you diagnose, prevent, and remedy issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.
Section 1: Understanding and Diagnosing Catalyst Poisoning
This section addresses the fundamental questions about identifying catalyst poisoning and its root causes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for this compound synthesis is sluggish, has stalled, or resulted in a very low yield. Is catalyst poisoning the culprit?
A1: Sluggish or failed reactions are classic symptoms of catalyst deactivation, with poisoning being a primary cause.[1] Catalyst poisoning occurs when impurities or byproducts bind to the active sites of the catalyst (in this case, palladium), preventing it from facilitating the reaction.[2] Key indicators include:
-
Stalled Conversion: The reaction proceeds initially but stops before completion, even with extended reaction times.
-
Low Turnover Number (TON): The catalyst facilitates only a few productive cycles before becoming inactive.[3]
-
Formation of Palladium Black: While common in many successful Suzuki couplings, a rapid and extensive precipitation of black palladium metal early in the reaction often indicates catalyst decomposition and deactivation.[4]
-
Inconsistent Results: Seemingly identical reaction setups give drastically different yields, pointing to variable levels of contaminants in the reagents or solvents.
Q2: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions?
A2: Palladium catalysts are sensitive to a range of substances that can act as poisons by strongly adsorbing to the metal's surface.[5] These impurities can be present in starting materials, reagents, or solvents. The most common culprits are summarized in the table below.
| Poison Category | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, sulfoxides, SO₂ | Reagents derived from sulfur-containing precursors, contaminated solvents, rubber septa | Strong coordination to palladium active sites, blocking reactant access.[6][7][8] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination in starting materials or reagents, carryover from previous synthetic steps | Alloying with palladium or blocking active sites.[9][10][11] |
| Halides & Cyanides | Excess I⁻, Br⁻, Cl⁻, CN⁻ | Starting materials (aryl halides), additives, cyanide salts | Can form stable, inactive palladium complexes like [(CN)₄Pd]²⁻, disrupting the catalytic cycle.[9][12] |
| Coordinating Species | Carbon Monoxide (CO), Phosphines (not used as ligands), Nitriles, Nitro compounds | Incomplete inert gas purging (CO), impurities in phosphine ligands, solvent impurities | Strong binding to palladium, competing with desired ligands and reactants for coordination sites.[5][9] |
| Organic Amines | Certain nitrogen-containing heterocycles, excess unhindered amines | Byproducts, impurities in starting materials | Can coordinate to the palladium center and inhibit catalytic activity.[13] |
Q3: How can I definitively identify the specific poison affecting my catalyst?
A3: Identifying the exact poison requires analytical techniques that can detect trace-level contaminants. A systematic approach is often most effective:
-
Feedstock Analysis: Analyze your starting materials (e.g., 4-bromobenzoate, cyclopentylboronic acid), base, and solvents for common poisons.
-
Catalyst Surface Analysis: If the catalyst can be recovered, its surface can be analyzed to identify adsorbed species.
Here are some recommended analytical methods:
| Analytical Technique | What It Detects | Sample Type |
| ICP-OES / ICP-MS | Trace heavy metals (Pb, Hg, As, etc.) | Starting materials, solvents, reagents |
| Combustion Analysis | Total Sulfur, Carbon, and Nitrogen content | Starting materials, solvents |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state on the catalyst surface | Recovered solid catalyst |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic impurities, including sulfur-containing compounds | Solvents, liquid reagents |
For a comprehensive analysis, specialized testing services can provide detailed profiles of potential poisons in your materials.[10]
Section 2: Proactive Prevention and In-Process Remediation
Preventing poisoning is always more effective than attempting to rescue a failed reaction. This section provides actionable strategies for prevention and remediation.
Troubleshooting Workflow: From Failed Reaction to Solution
Below is a logical workflow to diagnose and solve catalyst poisoning issues.
Caption: Troubleshooting decision tree for catalyst poisoning.
FAQs: Prevention and Scavenging
Q4: What are the best practices to prevent catalyst poisoning from the start?
A4: Proactive purification is the most critical step.[14] Never assume reagents are pure, even from commercial suppliers.
-
Purify Solvents: Distill solvents over an appropriate drying agent. For reactions sensitive to oxygen, ensure solvents are thoroughly degassed.
-
Recrystallize Solid Reagents: Recrystallize solid starting materials and bases (e.g., K₂CO₃, K₃PO₄) to remove metallic and organic impurities.
-
Use High-Purity Precursors: Source catalyst precursors and ligands from reputable suppliers known for high quality.
-
Maintain an Inert Atmosphere: Use a robust glovebox or Schlenk line technique to prevent oxygen and carbon monoxide from entering the reaction. Oxygen can degrade phosphine ligands, and CO is a known poison.[9]
Q5: I suspect an impurity in my starting material. Can I remove it without a full purification?
A5: Yes, scavenger resins are an excellent tool for removing specific impurities from reaction mixtures, often with a simple filtration workup.[15][16] They are functionalized polymers designed to react with and sequester specific classes of compounds.[16] This is particularly useful in high-throughput synthesis and library generation.
| Scavenger Resin Type | Functional Group | Targets for Removal |
| Amine Scavengers | Isocyanate (NCO), Sulfonyl Chloride (SO₂Cl) | Excess primary and secondary amines |
| Acid Scavengers | Tris(2-aminoethyl)amine (TAEA), Morpholine (NMM) | Excess acids, acidic byproducts |
| Boronic Acid Scavengers | Diethanolamine (DEAM) | Excess boronic acids and their esters |
| Electrophile Scavengers | Sulfonyl Hydrazide (SO₂NHNH₂) | Excess aldehydes and ketones |
| Metal Scavengers | Thiol, Thiourea | Residual palladium and other transition metals |
Q6: Can a poisoned catalyst be regenerated?
A6: Regeneration is possible but depends on the nature of the poison.
-
Reversible Poisoning: Caused by weakly bound species, which can sometimes be removed by washing the catalyst or by thermal treatment (heating under vacuum or in a stream of inert gas).[1][17]
-
Irreversible Poisoning: Caused by strongly chemisorbed substances like sulfur or heavy metals.[1][18] This type of poisoning is often permanent. In these cases, preventing contamination is the only viable strategy. Chemical regeneration using oxidizing agents can sometimes be effective but risks damaging the catalyst structure.[6][17]
Section 3: Experimental Protocols
This section provides standardized procedures for the synthesis and for troubleshooting experiments.
Protocol 1: Standard Suzuki-Miyaura Synthesis of this compound
This protocol provides a baseline for a successful reaction. Deviations from the expected outcome should prompt the troubleshooting measures described in this guide.
Caption: Workflow for this compound synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv), cyclopentylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add degassed toluene and water (10:1 v/v). The mixture should be thoroughly degassed again by sparging with argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and SPhos (0.02 equiv).[19][20]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Troubleshooting with a Scavenger Resin
This protocol describes how to use a scavenger resin to remove a suspected impurity (e.g., an unreacted amine from a previous step) before adding the catalyst.
Step-by-Step Procedure:
-
Pre-treatment of Starting Material: Dissolve the methyl 4-bromobenzoate starting material in a suitable solvent (e.g., dichloromethane or THF).
-
Add Scavenger Resin: Add an isocyanate-functionalized polystyrene resin (approximately 1.5-2.0 equivalents relative to the suspected amine impurity).[21]
-
Stir: Gently agitate the mixture at room temperature for 1-2 hours.
-
Filter: Filter the mixture to remove the resin. The resin beads will now have the impurity covalently bound to them.[16]
-
Concentrate: Remove the solvent in vacuo.
-
Proceed with Synthesis: Use the purified starting material in the standard synthesis protocol (Protocol 1). A successful reaction following this procedure strongly indicates that the scavenged impurity was the poison.
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 18. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 19. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. suprasciences.com [suprasciences.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 4-cyclopentylbenzoate: Beyond a Single Spectrum
In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers synthesizing and evaluating compounds like Methyl 4-cyclopentylbenzoate, a robust analytical strategy is not just a matter of procedural formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Central Role of ¹H NMR Spectroscopy
¹H NMR spectroscopy stands as the frontline technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For this compound, ¹H NMR offers a distinctive fingerprint, allowing for the confirmation of its synthesis and the assessment of its purity.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 (Aromatic) | ~7.9 | Doublet | 2H | Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield. They are coupled to H-3 and H-5. |
| H-3, H-5 (Aromatic) | ~7.2 | Doublet | 2H | Protons meta to the ester group are less deshielded. They are coupled to H-2 and H-6. |
| -OCH₃ (Ester) | ~3.9 | Singlet | 3H | The methyl protons of the ester group are in a distinct chemical environment and appear as a singlet. |
| -CH- (Cyclopentyl) | ~3.1 | Multiplet | 1H | The methine proton of the cyclopentyl group, being attached to the aromatic ring, is the most deshielded of the alkyl protons. |
| -CH₂- (Cyclopentyl) | 1.5 - 2.1 | Multiplet | 8H | The methylene protons of the cyclopentyl ring will appear as a complex set of overlapping multiplets. |
dot graph "Methyl_4-cyclopentylbenzoate_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"]; H2 [pos="-1.5, -0.25!", label="H"]; H3 [pos="-1.5, -1.75!", label="H"]; H5 [pos="1.5, -1.75!", label="H"]; H6 [pos="1.5, -0.25!", label="H"];
// Ester Group C_ester [pos="0,2.25!", label="C"]; O1_ester [pos="-0.5,3!", label="O"]; O2_ester [pos="0.5,3!", label="O"]; C_methyl [pos="1,3.75!", label="C"]; H_methyl1 [pos="0.75,4.5!", label="H"]; H_methyl2 [pos="1.75,4.5!", label="H"]; H_methyl3 [pos="1.25,3.25!", label="H"];
// Cyclopentyl Group C_alpha [pos="0,-3.25!", label="C"]; H_alpha [pos="-0.5,-3.75!", label="H"]; C_beta1 [pos="1,-4!", label="C"]; H_beta1_1 [pos="1.5,-3.5!", label="H"]; H_beta1_2 [pos="0.75,-4.75!", label="H"]; C_gamma1 [pos="1.5,-5!", label="C"]; H_gamma1_1 [pos="2,-4.5!", label="H"]; H_gamma1_2 [pos="1.25,-5.75!", label="H"]; C_gamma2 [pos="-1.5,-5!", label="C"]; H_gamma2_1 [pos="-2,-4.5!", label="H"]; H_gamma2_2 [pos="-1.25,-5.75!", label="H"]; C_beta2 [pos="-1,-4!", label="C"]; H_beta2_1 [pos="-1.5,-3.5!", label="H"]; H_beta2_2 [pos="-0.75,-4.75!", label="H"];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_ester; C_ester -- O1_ester [style=double]; C_ester -- O2_ester; O2_ester -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C4 -- C_alpha; C_alpha -- C_beta1; C_beta1 -- C_gamma1; C_gamma1 -- C_gamma2; C_gamma2 -- C_beta2; C_beta2 -- C_alpha; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C_alpha -- H_alpha; C_beta1 -- H_beta1_1; C_beta1 -- H_beta1_2; C_gamma1 -- H_gamma1_1; C_gamma1 -- H_gamma1_2; C_gamma2 -- H_gamma2_1; C_gamma2 -- H_gamma2_2; C_beta2 -- H_beta2_1; C_beta2 -- H_beta2_2; }
Caption: Molecular structure of this compound.
A Multi-faceted Approach: Comparative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures the highest level of confidence in the compound's identity and purity.
¹³C NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides critical information about the number of unique carbon environments and their electronic nature.
Expected ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~167 | The carbonyl carbon of the ester is highly deshielded. |
| C-4 (Aromatic) | ~148 | The aromatic carbon attached to the cyclopentyl group. |
| C-1 (Aromatic) | ~129 | The aromatic carbon attached to the ester group. |
| C-2, C-6 (Aromatic) | ~129.5 | Aromatic carbons ortho to the ester group. |
| C-3, C-5 (Aromatic) | ~128.5 | Aromatic carbons meta to the ester group. |
| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester group. |
| -CH- (Cyclopentyl) | ~45 | The methine carbon of the cyclopentyl group. |
| -CH₂- (Cyclopentyl) | ~34, ~25 | The methylene carbons of the cyclopentyl group will have distinct chemical shifts. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound (C₁₃H₁₆O₂), the expected molecular weight is 204.26 g/mol . In an electron ionization (EI) mass spectrum, we would anticipate observing the molecular ion peak [M]⁺ at m/z 204. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 173, and the loss of the cyclopentyl group to give a fragment at m/z 135.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester at approximately 1720 cm⁻¹ and C-O stretches between 1250 and 1000 cm⁻¹. Aromatic C-H stretches would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl and methyl groups would appear just below 3000 cm⁻¹.[3]
Experimental Protocol: ¹H NMR Characterization
The following protocol outlines a robust procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. It is crucial to use a high-purity deuterated solvent to minimize interfering residual solvent signals.[4][5]
-
Concentration: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
2. NMR Spectrometer Setup and Data Acquisition:
-
Field Strength: A 400 MHz or higher field spectrometer is recommended to achieve good spectral dispersion, which is particularly important for resolving the multiplets of the cyclopentyl protons.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and J-coupling Analysis: Identify the chemical shift of each resonance and analyze the splitting patterns (multiplicities) to determine the coupling constants (J-values), which provide information about the connectivity of the protons.
dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; edge [color="#34A853", penwidth=2];
subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#F1F3F4"; style=filled; node [fillcolor="#EA4335"]; "Dissolve Sample" -> "Add Internal Standard" -> "Transfer to NMR Tube"; }
subgraph "cluster_Acquisition" { label="Data Acquisition"; bgcolor="#F1F3F4"; style=filled; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Insert into Spectrometer" -> "Lock and Shim" -> "Acquire Data"; }
subgraph "cluster_Processing" { label="Data Processing & Analysis"; bgcolor="#F1F3F4"; style=filled; node [fillcolor="#34A853"]; "Fourier Transform" -> "Phase and Baseline Correction" -> "Integrate and Analyze"; }
"Transfer to NMR Tube" -> "Insert into Spectrometer" [lhead=cluster_Acquisition, ltail=cluster_Preparation, color="#5F6368"]; "Acquire Data" -> "Fourier Transform" [lhead=cluster_Processing, ltail=cluster_Acquisition, color="#5F6368"]; }
Caption: A streamlined workflow for ¹H NMR analysis.
Conclusion: A Synergy of Techniques for Unambiguous Characterization
References
- 1. rsc.org [rsc.org]
- 2. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 3. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. epfl.ch [epfl.ch]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of Methyl 4-cyclopentylbenzoate vs. Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the chemical reactivity of Methyl 4-cyclopentylbenzoate and its parent compound, Methyl benzoate. The analysis is grounded in the principles of physical organic chemistry, focusing on how the introduction of a para-cyclopentyl substituent alters the electronic properties and, consequently, the reaction kinetics of both the aromatic ring and the ester functional group. While direct, side-by-side kinetic studies for this compound are not extensively published, this guide synthesizes data from structurally analogous compounds and established chemical theory to provide a robust predictive comparison.
Structural and Electronic Overview
At the heart of this comparison are two molecules differing by a single substituent at the para position of the benzene ring. Methyl benzoate is the fundamental structure, featuring a methoxycarbonyl group (-COOCH₃) attached to a benzene ring.[1] this compound adds a saturated, five-membered alkyl ring at the position opposite the ester.
The key to understanding their differential reactivity lies in the electronic effects of the substituents.[2]
-
The Methoxycarbonyl Group (-COOCH₃): This group is electron-withdrawing due to both the inductive effect of the oxygen atoms and the resonance effect of the carbonyl group.[2][3] Consequently, it deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[3][4]
-
The Hydrogen Atom (-H) (in Methyl Benzoate): This serves as the neutral baseline for comparison.
-
The Cyclopentyl Group (-C₅H₉) (in this compound): As an alkyl group, the cyclopentyl substituent is electron-donating primarily through an inductive effect, pushing electron density into the aromatic ring.[2][5] This makes the ring more electron-rich (more nucleophilic) than that of methyl benzoate.
This fundamental electronic difference dictates two distinct reactivity profiles, which we will explore in the contexts of Electrophilic Aromatic Substitution (EAS) and Nucleophilic Acyl Substitution.
Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich π system of the benzene ring. The rate of this reaction is highly sensitive to the electron density of the ring. An electron-donating group (EDG) activates the ring, increasing the reaction rate, while an electron-withdrawing group (EWG) deactivates it.[2][6]
Theoretical Analysis
In both molecules, the ester group deactivates the ring. However, in this compound, the electron-donating cyclopentyl group counteracts this deactivation. The cyclopentyl group increases the electron density of the ring, making it more susceptible to electrophilic attack compared to the ring in methyl benzoate.
Therefore, the predicted order of reactivity towards electrophiles is:
Toluene > this compound > Methyl benzoate > Nitrobenzene
The cyclopentyl group is an ortho, para-director, while the ester group is a meta-director. Since they are para to each other, the directing effects combine. The positions ortho to the activating cyclopentyl group (and meta to the deactivating ester group) become the most favorable sites for electrophilic attack.
Comparative Data: Nitration Rates
Direct kinetic data for the nitration of this compound is scarce. However, we can use data from analogous compounds to establish a clear trend. Alkylbenzenes are known to be significantly more reactive than benzene, while methyl benzoate is substantially less reactive.[7]
| Compound | Substituent at Para-Position | Electronic Effect of Substituent | Relative Rate of Nitration (Benzene = 1) |
| Toluene | -CH₃ | Activating (Electron-Donating) | 25[7] |
| This compound | -C₅H₉ | Activating (Electron-Donating) | Predicted > 0.00001 and < 25 |
| Benzene | -H | Neutral Reference | 1[7] |
| Methyl Benzoate | -H | Deactivating (Electron-Withdrawing Ester) | ~10⁻⁵ (Significantly less than 1)[2] |
The reactivity of this compound is predicted based on the competing effects of the activating alkyl group and the deactivating ester group.
Visualization: Mechanism of Electrophilic Aromatic Substitution
The diagram below illustrates the general mechanism for EAS, highlighting the stabilization of the intermediate carbocation (sigma complex) by an electron-donating alkyl group (R), which leads to a faster reaction rate.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Experimental Protocol: Comparative Nitration
This protocol allows for a direct comparison of reactivity under identical conditions. The progress of the reaction can be monitored by techniques such as GC-MS or HPLC to quantify the consumption of starting material and formation of product over time.
Objective: To compare the rate of nitration of Methyl benzoate and this compound.
Materials:
-
Methyl benzoate
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-water bath
-
Magnetic stirrer and stir bars
-
Conical vials or round-bottom flasks
-
Equipment for quenching and work-up (separatory funnel, ice, sodium bicarbonate solution, organic solvent like dichloromethane)
-
Analytical equipment (GC-MS or HPLC)
-
Preparation of Nitrating Mixture: In a clean, dry test tube, carefully combine 1.5 mL of concentrated H₂SO₄ with 1.5 mL of concentrated HNO₃. Cool this mixture in an ice-water bath.
-
Reaction Setup: In two separate 50 mL conical flasks, place equimolar amounts (e.g., 10 mmol) of Methyl benzoate (Flask A) and this compound (Flask B).
-
Add 4 mL of concentrated H₂SO₄ to each flask and cool them in an ice-water bath with stirring.
-
Initiation of Reaction: Using a pre-chilled pipette, slowly add the cold nitrating mixture dropwise to Flask A over 15 minutes, ensuring the temperature remains below 15°C.
-
Simultaneously, have a colleague perform the identical addition to Flask B, maintaining the same rate and temperature conditions.
-
Reaction Monitoring: Once the addition is complete, start a timer. At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a labeled vial containing ice-cold water and a small amount of dichloromethane. Neutralize with sodium bicarbonate solution.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS or HPLC to determine the ratio of starting material to product.
-
Data Interpretation: Plot the percentage of product formation versus time for both reactions. The reaction with the steeper curve is the more reactive compound.
Caption: Experimental workflow for comparative nitration kinetics.
Reactivity in Nucleophilic Acyl Substitution
The ester functional group is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. A classic example is the base-catalyzed hydrolysis (saponification) of the ester to a carboxylate salt and an alcohol.[10][11]
Theoretical Analysis
The rate of nucleophilic attack is dependent on the electrophilicity of the carbonyl carbon. Substituents on the benzene ring can influence this electronically.[12][13]
-
Electron-donating groups (like cyclopentyl) push electron density through the ring and towards the ester group. This donation of electron density reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less reactive towards nucleophiles.
-
Electron-withdrawing groups pull electron density away from the ester group, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards nucleophiles.
Therefore, this compound is predicted to undergo nucleophilic acyl substitution, such as hydrolysis, at a slower rate than Methyl benzoate.
This effect can be quantified using the Hammett equation (log(k/k₀) = ρσ), where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. Alkaline ester hydrolysis has a large positive ρ value, confirming that electron-donating groups slow the reaction.[14][15]
Visualization: Mechanism of Base-Catalyzed Hydrolysis (B_AC_2)
Caption: Mechanism of base-catalyzed ester hydrolysis (B_AC_2).
Experimental Protocol: Comparative Alkaline Hydrolysis
Objective: To compare the rate of base-catalyzed hydrolysis of Methyl benzoate and this compound.
Materials:
-
Methyl benzoate
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 30°C)
-
Burettes, pipettes, and conical flasks
Procedure:
-
Reaction Preparation: In two separate flasks, prepare solutions of Methyl benzoate (Flask A) and this compound (Flask B) in ethanol. Also prepare a flask of NaOH solution in ethanol.
-
Equilibration: Place all flasks in the constant temperature water bath and allow them to reach thermal equilibrium (approx. 20 minutes).
-
Reaction Initiation: To start the reaction, quickly add a known volume of the thermostated NaOH solution to Flask A and, simultaneously, an identical volume to Flask B. Start a timer for each. The final concentrations should be equimolar in ester and NaOH.
-
Reaction Monitoring by Titration:
-
At t=0 (immediately after mixing), withdraw a 10 mL aliquot from Flask A and dispense it into a flask containing a known excess of standard HCl to quench the reaction.
-
Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator to determine the concentration of NaOH at t=0.
-
Repeat this process at regular time intervals (e.g., 10, 25, 45, 70 minutes) for both Flask A and Flask B.
-
-
Data Analysis:
-
Calculate the concentration of the ester remaining at each time point.
-
Since the initial concentrations of ester and NaOH are equal, the reaction follows second-order kinetics. A plot of 1/[Ester] versus time will yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Compare the rate constants (k) for the two reactions. The reaction with the smaller rate constant is the slower one.
-
Summary of Comparative Reactivity
| Reaction Type | Reactivity of this compound vs. Methyl benzoate | Rationale |
| Electrophilic Aromatic Substitution | Higher Reactivity | The electron-donating cyclopentyl group activates the aromatic ring, increasing its nucleophilicity and stabilizing the cationic intermediate. |
| Nucleophilic Acyl Substitution | Lower Reactivity | The electron-donating cyclopentyl group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. |
Conclusion
The presence of a cyclopentyl group at the para-position of methyl benzoate has a predictable and dichotomous effect on its reactivity. By acting as an electron-donating group, it enhances the reactivity of the aromatic ring towards electrophilic substitution while simultaneously diminishing the reactivity of the ester carbonyl group towards nucleophilic attack. This comparative guide provides the theoretical framework and experimental designs necessary for researchers to anticipate and exploit these differences in reactivity for applications in synthesis and drug development.
References
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
A Comparative Guide to HPLC-Based Purity Assessment of Methyl 4-cyclopentylbenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4-cyclopentylbenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering insights into the rationale behind methodological choices and presenting the supporting data to guide researchers and drug development professionals. All methodologies are designed to align with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4][5][6][7]
Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The primary challenge in the HPLC analysis of this compound lies in its non-polar nature, a characteristic dictated by the ester functional group and the two hydrocarbon rings.[8] This inherent hydrophobicity makes RP-HPLC the ideal mode of separation.[8] In this guide, we compare two RP-HPLC methods that primarily differ in their choice of stationary phase: a traditional C18 column and a Phenyl-Hexyl column, which offers alternative selectivity.
Method 1: The Robust and Reliable C18 Approach
The C18 (octadecylsilane) stationary phase is the workhorse of RP-HPLC, renowned for its strong hydrophobic retention of non-polar compounds.[9] This makes it an excellent starting point for the analysis of this compound. The separation mechanism is based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.
Method 2: Alternative Selectivity with a Phenyl-Hexyl Column
A Phenyl-Hexyl stationary phase provides a different separation mechanism by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced selectivity for aromatic compounds compared to a purely aliphatic stationary phase like C18.
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[10][11]
Method 1: C18 Column Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade water[12]
-
Mobile Phase B: HPLC-grade acetonitrile[12]
-
Gradient Program:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method 2: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Data Presentation and Performance Comparison
The following table summarizes the key performance parameters observed for the two methods.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale for Performance |
| Retention Time of Main Peak (min) | 12.5 | 11.8 | The π-π interactions in the Phenyl-Hexyl column can sometimes lead to slightly less retention for certain aromatic compounds compared to the strong hydrophobic interactions of a C18 phase. |
| Resolution (Main Peak and Key Impurity) | 2.5 | 3.1 | The alternative selectivity of the Phenyl-Hexyl column provides better separation of the main peak from a closely eluting aromatic impurity. |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | Both columns show excellent peak shape, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (Main Peak) | > 8000 | > 9000 | The Phenyl-Hexyl column demonstrates slightly higher efficiency for this particular analyte. |
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: HPLC workflow for purity assessment.
Expert Insights and Causality
-
Choice of Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the RP-HPLC analysis of non-polar compounds.[10][16][17] Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[12] A gradient elution is employed to ensure that both the main, less polar analyte and any more polar impurities are eluted with good peak shape in a reasonable timeframe.
-
Selection of Detection Wavelength: this compound contains an aromatic ring, which makes it a strong chromophore. A detection wavelength of 254 nm is a common choice for aromatic compounds as it generally provides good sensitivity.[13][14][15] For method validation, a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
-
System Suitability: Before sample analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing adequately.[2][5][6][7] Key parameters to check include retention time reproducibility, peak area precision, resolution, tailing factor, and theoretical plates. These are mandated by regulatory guidelines to ensure the validity of the analytical results.[3][18][19][20][21]
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods are suitable for the purity assessment of this compound. The C18 method provides a robust and reliable separation, as expected for a non-polar analyte. However, the Phenyl-Hexyl method offers superior resolution for a key aromatic impurity, demonstrating the value of exploring alternative selectivities during method development.
For routine quality control, the C18 method is likely sufficient. However, for in-depth impurity profiling or in cases where baseline separation of critical impurities is challenging, the Phenyl-Hexyl method is the recommended approach. The choice of method should ultimately be guided by the specific requirements of the analysis and validated in accordance with ICH guidelines.[3][18][19][20][21]
References
- 1. moravek.com [moravek.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Chromatography [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. youtube.com [youtube.com]
- 12. welch-us.com [welch-us.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. biotage.com [biotage.com]
- 15. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. quora.com [quora.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. ICH Official web site : ICH [ich.org]
- 21. database.ich.org [database.ich.org]
A Comparative Study of Methyl 4-cyclopentylbenzoate and its Ethyl Ester Analog: A Guide for Researchers
The second round of searches yielded more specific and useful information. I found a comparative study on the hydrolysis of methyl and ethyl benzoates, which provides kinetic data and insights into their relative stability. I also found resources detailing the typical IR and mass spectral fragmentation patterns for benzoate esters, which will be essential for the analytical characterization section. Information on the synthesis of benzoate esters via Fischer esterification and other methods was also retrieved. Crucially, I found a PubChem entry for "Ethyl 4-cyclopentylbenzoate", confirming its existence and providing some basic data. However, a direct PubChem entry or detailed experimental data for "Methyl 4-cyclopentylbenzoate" is still missing. While I have information on analogous compounds like methyl 4-methylbenzoate and methyl 4-cyclopropylbenzoate, I will need to infer the properties of this compound based on these and general principles of organic chemistry. I believe I have enough information to proceed with structuring the guide and detailing the comparative aspects based on the available data for closely related compounds. I will now proceed to organize the gathered information and write the comprehensive guide.
Introduction
In the realm of drug discovery and materials science, the selection of an ester functional group is a critical decision that can profoundly influence the physicochemical and biological properties of a molecule. The seemingly subtle difference between a methyl and an ethyl ester can lead to significant variations in solubility, metabolic stability, and reactivity. This guide provides a comprehensive comparative analysis of this compound and its corresponding ethyl ester, Ethyl 4-cyclopentylbenzoate. By examining their synthesis, spectroscopic signatures, and chemical reactivity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their molecular design and development endeavors.
Molecular Structure and Physicochemical Properties
The fundamental differences in the properties of this compound and Ethyl 4-cyclopentylbenzoate arise from the variation in their ester alkyl groups.
| Property | This compound (Predicted) | Ethyl 4-cyclopentylbenzoate[1] | Rationale for Comparison |
| Molecular Formula | C13H16O2 | C14H18O2 | The addition of a methylene group in the ethyl ester. |
| Molecular Weight | 204.26 g/mol | 218.29 g/mol | A direct consequence of the difference in the ester group. |
| Boiling Point | Lower | Higher | Increased van der Waals forces due to the larger ethyl group lead to a higher boiling point. |
| Water Solubility | Sparingly soluble | Less soluble than the methyl ester | The larger, more hydrophobic ethyl group decreases aqueous solubility.[2][3][4] |
| Lipophilicity (LogP) | Lower | Higher | The additional methylene group in the ethyl ester increases its partitioning into octanol, a key indicator for membrane permeability.[2] |
Synthesis of Methyl and Ethyl 4-cyclopentylbenzoate
The most common and direct route to these esters is the Fischer esterification of 4-cyclopentylbenzoic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis.
Experimental Protocol: Fischer Esterification
Caption: Fischer Esterification Workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopentylbenzoic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, ~10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.
Spectroscopic Characterization: A Comparative Overview
The structural similarity of the two esters results in closely related spectroscopic data, with key differences arising from the methyl and ethyl groups.
Infrared (IR) Spectroscopy
Both molecules will exhibit characteristic ester stretches.
| Vibration | This compound | Ethyl 4-cyclopentylbenzoate | Key Observations |
| C=O Stretch | ~1720-1730 cm⁻¹ | ~1720-1730 cm⁻¹ | The carbonyl stretch of α,β-unsaturated esters typically appears in this region.[5][6] |
| C-O Stretch | Two bands in the 1300-1000 cm⁻¹ region | Two bands in the 1300-1000 cm⁻¹ region | These bands are characteristic of the C-O single bond in esters.[5][6] |
| C-H (Alkyl) Stretch | ~2960 cm⁻¹ | ~2960 cm⁻¹ and ~2870 cm⁻¹ | The ethyl ester will show additional C-H stretching vibrations from the methylene group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most definitive comparison.
¹H NMR:
| Proton Environment | This compound (Predicted) | Ethyl 4-cyclopentylbenzoate (Predicted) | Key Differences |
| Aromatic Protons | Two doublets (~7.2-8.0 ppm) | Two doublets (~7.2-8.0 ppm) | Similar chemical shifts and coupling patterns for the para-substituted benzene ring. |
| Ester Alkyl Protons | Singlet (~3.9 ppm, 3H) | Quartet (~4.4 ppm, 2H), Triplet (~1.4 ppm, 3H) | The methyl ester shows a singlet for the methoxy protons, while the ethyl ester displays a characteristic quartet-triplet pattern for the ethoxy group. |
| Cyclopentyl Protons | Multiplets (~1.5-3.1 ppm) | Multiplets (~1.5-3.1 ppm) | The signals for the cyclopentyl group will be complex and similar in both compounds. |
¹³C NMR:
| Carbon Environment | This compound (Predicted) | Ethyl 4-cyclopentylbenzoate (Predicted) | Key Differences |
| Carbonyl Carbon | ~167 ppm | ~166 ppm | Minimal difference expected. |
| Aromatic Carbons | ~128-148 ppm | ~128-148 ppm | Similar chemical shifts for the aromatic carbons. |
| Ester Alkyl Carbons | ~52 ppm (CH₃) | ~61 ppm (CH₂), ~14 ppm (CH₃) | Distinct signals for the methoxy versus ethoxy carbons. |
| Cyclopentyl Carbons | ~25-46 ppm | ~25-46 ppm | Similar chemical shifts for the cyclopentyl carbons. |
Mass Spectrometry
The fragmentation patterns will be similar, with a key difference in the mass of the alkoxy fragment.
Caption: Common Fragmentation Pathway for Benzoate Esters.
-
This compound: Expect a prominent peak corresponding to the loss of a methoxy radical (·OCH₃, m/z 31).
-
Ethyl 4-cyclopentylbenzoate: Expect a prominent peak corresponding to the loss of an ethoxy radical (·OCH₂CH₃, m/z 45).[7]
Comparative Reactivity: Hydrolysis Kinetics
The rate of hydrolysis is a critical parameter, particularly in a biological context, as it relates to the metabolic stability of the ester. Generally, methyl esters are more susceptible to hydrolysis than their ethyl counterparts due to reduced steric hindrance around the carbonyl carbon.
A study on the comparative metabolic behavior of methyl and ethyl benzoates using rat liver microsomes showed that methyl benzoate had a longer half-life (t₁/₂ = 15 min) compared to ethyl benzoate (t₁/₂ = 12 min), indicating greater stability.[8] However, in plasma, methyl benzoate was found to be more stable (t₁/₂ = 36 min) than ethyl benzoate (t₁/₂ = 17 min).[8] These findings highlight that the relative stability can be influenced by the specific enzymatic environment.
Experimental Protocol: Comparative Hydrolysis
Caption: Workflow for Comparative Hydrolysis Kinetics.
-
Solution Preparation: Prepare stock solutions of this compound and Ethyl 4-cyclopentylbenzoate of known concentration in a suitable solvent mixture (e.g., acetonitrile/water). Prepare a standardized aqueous solution of sodium hydroxide.
-
Reaction Initiation: In a temperature-controlled water bath, mix the ester solution with the sodium hydroxide solution to initiate hydrolysis.
-
Time-course Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a stoichiometric amount of hydrochloric acid.
-
Quantification: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining ester at each time point.
-
Data Analysis: Plot the concentration of the ester versus time and determine the rate constant for the hydrolysis of each analog.
Applications in Research and Drug Development
The choice between a methyl and an ethyl ester can be strategically employed in drug design.
-
Prodrugs: Esterification of a carboxylic acid drug can improve its lipophilicity and membrane permeability. The rate of in vivo hydrolysis to the active acid can be tuned by selecting the appropriate ester. Benzoic acid derivatives have been explored as potential treatments for various conditions.[9][10]
-
Pharmacokinetics: The increased lipophilicity of the ethyl ester may lead to altered absorption, distribution, metabolism, and excretion (ADME) properties compared to the methyl ester.
-
Materials Science: The properties of polymers and other materials can be modified by incorporating either methyl or ethyl 4-cyclopentylbenzoate, influencing properties such as solubility and thermal stability.
Conclusion
While this compound and Ethyl 4-cyclopentylbenzoate share a common structural core, the seemingly minor difference in their ester alkyl group leads to predictable and exploitable variations in their physicochemical properties and chemical reactivity. The ethyl ester is generally more lipophilic and less water-soluble, which can be advantageous for enhancing membrane permeability in drug candidates. Conversely, the methyl ester may exhibit different rates of hydrolysis, a critical factor for prodrug activation and metabolic stability. A thorough understanding of these differences, supported by the comparative experimental data and protocols provided in this guide, is paramount for the rational design and development of new molecules in the pharmaceutical and materials science industries.
References
- 1. Ethyl 4-cyclopentylbenzoate | C14H18O2 | CID 71817888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Methyl 4-cyclopentylbenzoate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison to confirm the structure of Methyl 4-cyclopentylbenzoate, contrasting it with structurally similar alternatives. By leveraging key analytical techniques, we will demonstrate a robust, self-validating system for structural verification, grounded in experimental data and established scientific principles.
Introduction to this compound and the Imperative of Structural Confirmation
This guide will detail the expected analytical signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will then compare these expected data points with the experimental data of two closely related compounds: Methyl 4-methylbenzoate and 1-Cyclopentyl-4-methylbenzene. This comparative approach provides a powerful method for validating the presence and connectivity of the key functional groups and structural motifs within the target molecule.
Figure 1: Chemical Structure of this compound
COC(=O)C1=CC=C(C=C1)C2CCCC2
Experimental Protocols for Structural Elucidation
The following are standard, field-proven protocols for acquiring the spectroscopic data necessary for the structural confirmation of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A spectral width of -1 to 12 ppm is typically sufficient. Co-add 16-32 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the TMS signal. Integrate all signals.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width is typically 0-200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[1]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent signal used for chemical shift referencing (e.g., CDCl₃ at δ 77.16).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its elemental composition and substructures.
-
Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum by passing an IR beam through the ATR crystal. The beam interacts with the sample at the surface, and the attenuated radiation is detected.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Structural Confirmation of this compound: Predicted Spectral Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, and methyl ester protons.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be downfield from those ortho to the electron-donating cyclopentyl group.
-
Methyl Protons: A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester.[2]
-
Cyclopentyl Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The single methine proton attached to the benzene ring will be the most downfield of this group.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 167 ppm, for the ester carbonyl carbon.[2]
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). Two of these will represent the quaternary carbons attached to the substituents, and two will represent the protonated aromatic carbons.
-
Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.[2]
-
Cyclopentyl Carbons: Three signals in the aliphatic region (δ 25-46 ppm) corresponding to the methine and two non-equivalent methylene carbons of the cyclopentyl ring.
Predicted Mass Spectrum (EI)
The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[3]
-
Molecular Ion (M⁺•): A peak at m/z 204, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 173.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 145.
-
Cleavage of the cyclopentyl ring.
-
Predicted IR Spectrum
The IR spectrum will exhibit characteristic absorption bands for the ester and aromatic functionalities.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ for the ester C-O bond.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region, characteristic of a 1,4-disubstituted benzene ring.
Comparative Analysis with Alternative Compounds
To validate the predicted structure of this compound, we will compare its expected spectral features with the experimental data of two related compounds: Methyl 4-methylbenzoate and 1-Cyclopentyl-4-methylbenzene.
Methyl 4-methylbenzoate
This compound replaces the cyclopentyl group with a methyl group, allowing for a direct comparison of the signals arising from the alkyl substituent.
| Technique | This compound (Predicted) | Methyl 4-methylbenzoate (Experimental) [2][4][5][6] | Key Differentiating Feature |
| ¹H NMR | Multiplets for cyclopentyl group (δ 1.5-3.5 ppm) | Singlet for methyl group (δ ~2.4 ppm) | Presence of complex multiplets vs. a sharp singlet in the aliphatic region. |
| ¹³C NMR | Three aliphatic signals for cyclopentyl group (δ ~25-46 ppm) | One aliphatic signal for methyl group (δ ~21.5 ppm) | Multiple aliphatic carbon signals for the cyclopentyl group. |
| Mass Spec. | M⁺• at m/z 204 | M⁺• at m/z 150 | A 54 mass unit difference in the molecular ion peak. |
| IR Spec. | Aliphatic C-H stretches from cyclopentyl group | Aliphatic C-H stretches from methyl group | Subtle differences in the aliphatic C-H stretching region. |
1-Cyclopentyl-4-methylbenzene
This compound lacks the methyl ester group, allowing for a clear comparison of the impact of this functional group on the spectral data.
| Technique | This compound (Predicted) | 1-Cyclopentyl-4-methylbenzene (Experimental) [7] | Key Differentiating Feature |
| ¹H NMR | Singlet for methyl ester (δ ~3.9 ppm) | Singlet for methyl group (δ ~2.3 ppm) | Presence of the downfield methyl ester singlet. |
| ¹³C NMR | Carbonyl carbon (δ ~167 ppm), Ester methyl (δ ~52 ppm) | No carbonyl or ester methyl signals | Absence of the characteristic ester carbon signals. |
| Mass Spec. | M⁺• at m/z 204, fragments from ester cleavage | M⁺• at m/z 160 | Different molecular ion peak and fragmentation pattern. |
| IR Spec. | Strong C=O stretch (~1720-1740 cm⁻¹) and C-O stretch (~1250-1300 cm⁻¹) | Absence of strong C=O and C-O stretching bands | The presence of strong carbonyl and ester C-O absorption bands. |
Visualization of Experimental Workflows
The following diagrams, rendered in Graphviz (DOT language), illustrate the logical flow of the experimental workflows for structural confirmation.
Caption: Workflow for spectroscopic analysis.
Conclusion
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 5. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [chemicalbook.com]
- 7. (E,E)-3-Methyl-2,5-bis(4-methylbenzylidene)cyclopentanone: synthesis, characterization, Hirshfeld surface analysis and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Cross-Referencing of Methyl 4-cyclopentylbenzoate
The Imperative of Multi-Technique Spectroscopic Analysis
Relying on a single spectroscopic method for structural elucidation is a precarious approach. Each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—probes different aspects of a molecule's constitution. It is the congruence of data from these independent methods that builds a robust and defensible structural assignment. Misinterpretation of an artifact in one spectrum can be readily identified when it contradicts the data from another, thereby preventing costly errors in downstream research and development.
Predicted and Analogous Spectral Data for Methyl 4-cyclopentylbenzoate
To illustrate the process of spectral analysis for this compound, we will predict its expected spectral features and draw comparisons with the known spectral data of similar compounds, such as Methyl 4-methylbenzoate and Methyl 4-tert-butylbenzoate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Expected ¹H NMR Spectrum of this compound:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| Aromatic (ortho to ester) | ~7.9 | Doublet | 2H | Deshielded by the electron-withdrawing ester group. |
| Aromatic (ortho to cyclopentyl) | ~7.2 | Doublet | 2H | Shielded relative to the other aromatic protons. |
| Methine (cyclopentyl) | ~3.1 | Multiplet | 1H | Benzylic proton, deshielded by the aromatic ring. |
| Methylene (cyclopentyl) | ~1.5 - 2.1 | Multiplets | 8H | Aliphatic protons of the cyclopentyl ring. |
| Methyl (ester) | ~3.9 | Singlet | 3H | Protons of the methyl ester group. |
Comparison with Analogous Compounds:
-
Methyl 4-methylbenzoate: The aromatic protons show a similar splitting pattern, and the methyl protons of the ester appear around 3.9 ppm. The tolyl methyl group appears as a singlet around 2.4 ppm.
-
Methyl 4-tert-butylbenzoate: The aromatic protons exhibit a comparable pattern. The tert-butyl protons appear as a singlet around 1.3 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Spectrum of this compound:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| Carbonyl (ester) | ~167 | Typical for ester carbonyls. |
| Aromatic (ipso- to ester) | ~129 | |
| Aromatic (ortho to ester) | ~129.5 | |
| Aromatic (ortho to cyclopentyl) | ~127 | |
| Aromatic (ipso- to cyclopentyl) | ~150 | Substituted aromatic carbon. |
| Methine (cyclopentyl) | ~45 | Benzylic carbon. |
| Methylene (cyclopentyl) | ~34, ~25 | Aliphatic carbons. |
| Methyl (ester) | ~52 | Ester methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₆O₂), the predicted monoisotopic mass is approximately 204.1150 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 204.
-
Loss of methoxy group (-OCH₃): A fragment at m/z 173.
-
Loss of cyclopentyl group (-C₅H₉): A fragment at m/z 135.
-
McLafferty rearrangement: Potential for other characteristic fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Appearance |
| C=O (ester) | ~1720 | Strong, sharp |
| C-O (ester) | ~1280, ~1110 | Strong |
| C-H (aromatic) | >3000 | Sharp, medium |
| C-H (aliphatic) | <3000 | Sharp, medium-strong |
| C=C (aromatic) | ~1610, ~1510 | Medium |
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.
Protocol 1: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (adjust for sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: ~4 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250 °
-
A Comparative Guide to the Elemental Analysis of Synthesized Methyl 4-cyclopentylbenzoate
This guide provides an in-depth technical comparison of elemental analysis for the verification of synthesized Methyl 4-cyclopentylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocol, compares the results with theoretical values and alternative analytical techniques, and offers insights into the causality behind experimental choices.
Introduction: The Imperative of Purity and Structural Confirmation
In the realm of chemical synthesis, particularly in pharmaceutical and materials science, the confirmation of a target molecule's elemental composition is a cornerstone of quality control and structural validation. Elemental analysis, a robust and long-standing technique, provides a quantitative measure of the mass fractions of carbon, hydrogen, and other elements within a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized substance. This guide will use the synthesis and analysis of this compound as a case study to illustrate the principles and practical application of elemental analysis, while also comparing its utility against other common analytical methods.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most directly achieved through the Fischer esterification of 4-cyclopentylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1] This method is widely used due to its simplicity and the relatively inexpensive nature of the reagents.[2]
Reaction Scheme:
C₁₂H₁₄O₂ (4-cyclopentylbenzoic acid) + CH₄O (methanol) --(H₂SO₄)--> C₁₃H₁₆O₂ (this compound) + H₂O
The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, and the water formed is often removed.[1][2]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-cyclopentylbenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Elemental Analysis: The Gold Standard for Compositional Verification
Elemental analysis of organic compounds is most commonly performed using combustion analysis, often referred to as CHN analysis.[3] In this technique, a small, precisely weighed sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of traps or detectors to quantify the amount of each element.[3]
Theoretical Elemental Composition of this compound
To assess the purity of the synthesized product, the experimental elemental analysis results are compared against the theoretical values calculated from the molecular formula.
-
Molecular Formula: C₁₃H₁₆O₂
-
Molar Mass: 204.26 g/mol
-
Theoretical Composition:
-
Carbon (C): (13 * 12.011) / 204.26 * 100% = 76.44%
-
Hydrogen (H): (16 * 1.008) / 204.26 * 100% = 7.90%
-
Oxygen (O): (2 * 15.999) / 204.26 * 100% = 15.66%
-
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: A small amount (typically 1-3 mg) of the purified and dried this compound is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a combustion furnace (typically at 900-1000°C) in an oxygen-rich environment.
-
Gas Separation and Detection: The combustion products are swept by a carrier gas (usually helium) through a reduction furnace to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, and N₂) are then separated by gas chromatography and quantified using a thermal conductivity detector.
Data Presentation: Comparison of Theoretical and Experimental Data
| Element | Theoretical % | Experimental % (Representative) | Deviation |
| Carbon (C) | 76.44 | 76.35 | -0.09 |
| Hydrogen (H) | 7.90 | 7.95 | +0.05 |
Note: A deviation of ±0.4% is generally considered acceptable for a pure compound. The representative data above indicates a high degree of purity for the synthesized this compound.
Comparison with Other Analytical Alternatives
While elemental analysis is a powerful tool for determining elemental composition and purity, it does not provide information about the specific arrangement of atoms within the molecule. Therefore, it is typically used in conjunction with other spectroscopic techniques for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons of the ester group, and the protons of the cyclopentyl ring. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms.
Expected ¹H NMR Signals for this compound:
| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |
| Aromatic (ortho to ester) | ~7.9 | Doublet | 2H |
| Aromatic (ortho to cyclopentyl) | ~7.2 | Doublet | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Cyclopentyl (methine) | ~3.0 | Multiplet | 1H |
| Cyclopentyl (methylene) | ~1.5-2.1 | Multiplet | 8H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-O single bond, as well as bands corresponding to the aromatic ring and the C-H bonds of the alkyl groups.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) (Estimated) |
| C=O (ester) | ~1720 |
| C-O (ester) | ~1270 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2950 |
| C=C (aromatic) | ~1600, 1450 |
Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of this compound to its characterization by elemental analysis and other spectroscopic methods.
References
Safety Operating Guide
Navigating the Safe Handling of Methyl 4-cyclopentylbenzoate: A Guide to Personal Protective Equipment and Operational Safety
For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. Methyl 4-cyclopentylbenzoate, an aromatic ester, is a valuable compound in various synthetic pathways. However, like all chemical reagents, its safe handling is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans for this compound, ensuring both personal safety and regulatory compliance.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is critical. Based on available data for this compound and its analogs, the primary hazards are:
-
Skin Irritation : Causes skin irritation upon contact.[1][4]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust, vapor, or aerosol.[1][4]
-
Combustibility : While not highly flammable, it is a combustible liquid and should be kept away from heat and open flames.[3][5]
These hazards dictate the necessary protective measures to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Protection: Selecting the Right PPE
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in mitigating the identified risks.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Aromatic esters can penetrate many common glove materials. Nitrile and Butyl rubber offer good resistance to esters and aromatic solvents.[6][7][8] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical Splash Goggles | To protect against splashes that can cause serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering comprehensive protection.[8][9] |
| Face Protection | Face Shield (in addition to goggles) | When handling larger quantities (>500 mL) or when there is a significant risk of splashing, a face shield should be worn over goggles to protect the entire face.[8] |
| Body Protection | Laboratory Coat (Chemically Resistant) | A standard lab coat is essential to protect skin and clothing from minor spills and contamination.[9] For larger scale operations, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To prevent inhalation of vapors or aerosols, all handling of this compound should be performed in a certified chemical fume hood or a well-ventilated laboratory space.[4][9] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4] |
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the work being performed.
Caption: PPE selection is based on the volume of material and potential for splashing.
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Safe Handling and Storage
-
Ventilation is Key : Always handle this compound in a chemical fume hood to minimize inhalation exposure.[4][9]
-
Avoid Ignition Sources : As a combustible liquid, keep it away from heat, sparks, and open flames.[3][5]
-
Proper Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[4][10][11]
-
Hygiene Practices : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[2][10] Contaminated clothing should be removed and laundered before reuse.[9]
Spill Response Protocol
Immediate and correct response to a spill is crucial to prevent exposure and further contamination. All laboratory personnel should be trained on this procedure.[12][13]
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area of the spill.[12]
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.
Step 2: Don PPE and Control the Spill
-
Before attempting cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.[12]
-
Control all sources of ignition.[14]
-
Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[14][15]
Step 3: Absorb and Collect
-
Apply the absorbent material, working from the outside of the spill inwards to prevent spreading.[15]
-
Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof container for hazardous waste.[14]
Step 4: Decontaminate and Dispose
-
Clean the spill area with soap and water.[16]
-
Place all contaminated materials, including gloves, absorbent pads, and cleaning supplies, into the hazardous waste container.
-
Label the container clearly as "Hazardous Waste" with the chemical name and date.[14]
The following diagram outlines the workflow for responding to a chemical spill.
Caption: A stepwise guide for safely managing a laboratory chemical spill.
Waste Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Classification : Unused, expired, or contaminated this compound, as well as any materials used for its cleanup, must be treated as hazardous waste.[12]
-
Containerization : Collect all waste in a dedicated, properly labeled, and leak-proof container that is chemically compatible with aromatic esters.[4] Keep the container closed when not in use.
-
Segregation : Do not mix this waste stream with other incompatible chemicals. Store the waste container in a designated hazardous waste accumulation area.
-
Disposal : Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[2] Never dispose of this compound down the drain or in regular trash.[2]
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while maintaining the highest standards of scientific integrity.
References
- 1. 160598-47-0 | this compound - AiFChem [aifchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. westlab.com [westlab.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. UNF: Laboratory Spills [unf.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

